molecular formula C8H8BNO6 B6330785 3-(Acetyloxy)-4-nitrophenylboronic acid CAS No. 2096337-62-9

3-(Acetyloxy)-4-nitrophenylboronic acid

Cat. No.: B6330785
CAS No.: 2096337-62-9
M. Wt: 224.97 g/mol
InChI Key: CAISZGJPVMSOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Acetyloxy)-4-nitrophenylboronic acid is a useful research compound. Its molecular formula is C8H8BNO6 and its molecular weight is 224.97 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Acetyloxy)-4-nitrophenylboronic acid; 95% is 225.0444671 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Acetyloxy)-4-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Acetyloxy)-4-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-acetyloxy-4-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAISZGJPVMSOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(Acetyloxy)-4-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Acetyloxy)-4-nitrophenylboronic acid (CAS 2096337-62-9), a specialized building block with significant potential in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document synthesizes available data with established chemical principles to offer practical insights for its use in research and development.

Introduction: A Versatile Building Block

3-(Acetyloxy)-4-nitrophenylboronic acid is a substituted arylboronic acid. The boronic acid functional group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including pharmaceuticals and functional materials.[2][3] The presence of both an acetyloxy and a nitro group on the phenyl ring of this particular molecule imparts unique electronic properties and offers opportunities for further chemical modification, making it a valuable tool for fine-tuning molecular structures and properties.

Physicochemical Properties

Currently, detailed experimental data for 3-(Acetyloxy)-4-nitrophenylboronic acid is limited in publicly available literature. However, key properties have been reported by commercial suppliers.

PropertyValueSource
CAS Number 2096337-62-9
Molecular Formula C₈H₈BNO₆[4]
Molecular Weight 224.97 g/mol
IUPAC Name 3-(acetyloxy)-4-nitrophenylboronic acid
Purity Typically ≥95%
Storage Freezer

Structural Information:

Synthetic_Pathway A 3-Hydroxyphenylboronic acid B 3-Hydroxy-4-nitrophenylboronic acid A->B Nitration (e.g., HNO₃, H₂SO₄) C 3-(Acetyloxy)-4-nitrophenylboronic acid B->C Acetylation (e.g., Acetic anhydride, pyridine)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Reactivity:

  • Electron-Withdrawing Groups: The nitro group is a strong electron-withdrawing group. This can influence the rate of transmetalation, a key step in the Suzuki-Miyaura cycle where the organic group is transferred from boron to the palladium catalyst. *[5] Base Sensitivity of the Acetyloxy Group: The acetyloxy group is an ester, which can be susceptible to hydrolysis under the basic conditions often required for Suzuki-Miyaura couplings. T[6]he choice of base is therefore critical. Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferred over stronger bases like sodium hydroxide (NaOH) to preserve the acetyloxy group. *[7] Potential for Further Functionalization: The nitro group can be reduced to an amine, providing a handle for subsequent chemical modifications, such as amide bond formation. The acetyloxy group can be hydrolyzed to reveal a phenolic hydroxyl group, which can participate in ether synthesis or other reactions. This dual functionality makes the molecule a versatile intermediate.

Potential Applications:

  • Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The resulting biaryl structures are common motifs in many biologically active compounds. T[3][8]he substituents on the phenyl ring can be used to modulate properties such as solubility, metabolic stability, and target binding affinity.

  • Materials Science: In the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where substituted biaryl compounds are often used as core components. *[2] Fluorescent Probes: The electronic properties imparted by the nitro and acetyloxy groups could be exploited in the design of fluorescent sensors.

[2]### 5. Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling of 3-(Acetyloxy)-4-nitrophenylboronic acid with a generic aryl bromide. This protocol is based on established methods for similar couplings.

[6]Reaction Scheme:

Ar-Br + 3-(Acetyloxy)-4-nitrophenylboronic acid → Ar-(3-(Acetyloxy)-4-nitrophenyl)

Materials:

  • 3-(Acetyloxy)-4-nitrophenylboronic acid (1.0 eq)

  • Aryl bromide (Ar-Br) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-(Acetyloxy)-4-nitrophenylboronic acid, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • Reaction Monitoring: Regular analysis by TLC or LC-MS will confirm the consumption of starting materials and the formation of the product.

  • Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and potentially infrared spectroscopy.

Safety Information

Detailed safety information for 3-(Acetyloxy)-4-nitrophenylboronic acid is not extensively published. However, based on the properties of related compounds such as 4-nitrophenylboronic acid, the following precautions should be taken: [9]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. A[9]void breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage condition is in a freezer.

3-(Acetyloxy)-4-nitrophenylboronic acid is a promising, albeit not extensively characterized, building block for organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the potential for further functionalization of the acetyloxy and nitro groups, makes it a valuable tool for researchers in drug discovery and materials science. Careful consideration of reaction conditions, particularly the choice of base, is necessary to ensure the integrity of the acetyloxy group. As this compound becomes more widely used, a more comprehensive body of literature detailing its reactivity and applications is expected to emerge.

References

  • Myers, A. The Suzuki Reaction. Chem 115. [Link] 8[5]. Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link] 9[7]. Pace, V., et al. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • NIST. 3-oxy-7α,12α-dihydroxy-5β-cholestanoate, methyl ester-trimethylsilyl ether. [Link]

  • Chemsrc. (4-Nitrophenyl)boronic acid. [Link]

  • PubChem. 1,6-Dimethylnaphthalene. [Link]

  • Ertl, P., et al. Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link] 2[3]0. Ertl, P., et al. Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link] 2[8]1. Das, S., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. [Link]

  • ResearchGate. Effects of 3-nitrophenylboronic acid and 4-butylphenylboronic acid...[Link]

Sources

3-acetoxy-4-nitrophenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Acetoxy-4-nitrophenylboronic acid (CAS: 2096337-62-9) is a specialized organoboron compound serving as a critical intermediate in medicinal chemistry and chemical biology. Characterized by a trifunctionalized benzene core—featuring a boronic acid moiety for cross-coupling, a nitro group for electronic tuning, and an acetoxy-protected phenol—it enables the precise synthesis of biaryl scaffolds and esterase-activatable probes.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Physicochemical Profile

Molecular Identity

The compound is defined by the presence of an electron-withdrawing nitro group at the para position relative to the boronic acid, and an acetoxy group at the meta position. This substitution pattern significantly influences the Lewis acidity of the boron center.

PropertyValue
IUPAC Name 3-(Acetyloxy)-4-nitrophenylboronic acid
CAS Number 2096337-62-9
Molecular Formula

Molecular Weight 224.96 g/mol
Physical State Solid (Pale yellow to off-white powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in

pKa (Boronic Acid) ~6.5 - 7.0 (Estimated due to EWG effect of

)
Structural Analysis

The molecule consists of a benzene ring substituted at positions 1, 3, and 4.

  • Position 1 (

    
    ):  The boronic acid handle, susceptible to reversible dehydration to form boroxines (anhydrides).
    
  • Position 3 (

    
    ):  An ester-protected phenol. The acetoxy group masks the acidic proton of the phenol, preventing catalyst poisoning during cross-coupling and improving membrane permeability in biological applications.
    
  • Position 4 (

    
    ):  A strong electron-withdrawing group (EWG). It lowers the 
    
    
    
    of the boronic acid, facilitating transmetallation at lower pH compared to phenylboronic acid.

Synthesis & Characterization

Synthetic Pathway

The synthesis typically proceeds via the selective acetylation of 3-hydroxy-4-nitrophenylboronic acid. The presence of the boronic acid requires careful control of conditions to prevent protodeboronation or the formation of mixed anhydrides.

Standard Protocol:

  • Precursor: 3-Hydroxy-4-nitrophenylboronic acid (dissolved in anhydrous DCM or THF).

  • Reagents: Acetic Anhydride (

    
    , 1.1 equiv), Pyridine (1.2 equiv), DMAP (cat.).
    
  • Conditions:

    
    , 
    
    
    
    atmosphere, 2-4 hours.
  • Workup: Quench with dilute HCl (to remove pyridine and hydrolyze any mixed boron-acetic anhydrides), extract with EtOAc, wash with brine, dry over

    
    .
    

Diagram 1: Synthesis Workflow

Synthesis Start 3-Hydroxy-4-nitrophenylboronic acid (Precursor) Reagents Ac2O + Pyridine (DCM, 0°C) Start->Reagents Intermediate Mixed Anhydride Species (Transient) Reagents->Intermediate Acetylation Quench Acidic Hydrolysis (Dilute HCl) Intermediate->Quench Selective Hydrolysis Product 3-Acetoxy-4-nitrophenylboronic acid (Target) Quench->Product Purification

Caption: Selective acetylation of the phenolic hydroxyl group while preserving the boronic acid moiety.

Analytical Validation

To ensure trustworthiness of the material, the following spectral signatures must be verified:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~2.3 ppm (s, 3H, 
      
      
      
      ): Diagnostic singlet for the acetoxy group.
    • 
       ~8.0-8.5 ppm (m, 3H, Ar-H): Aromatic protons shifted downfield due to the nitro group.
      
    • 
       ~8.5-9.0 ppm (s, 2H, 
      
      
      
      ): Broad singlets disappearing upon
      
      
      exchange.
  • Mass Spectrometry (ESI-):

    • Observe

      
       peak at m/z ~223.9. Note that boronic acids often form esters with MeOH in LCMS conditions, showing 
      
      
      
      .

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

The primary utility of 3-acetoxy-4-nitrophenylboronic acid is as a coupling partner in the synthesis of biaryls. The electron-deficient nature of the ring (due to


) accelerates the transmetallation step but may slow down oxidative addition if the halide partner is also electron-poor.

Optimized Conditions:

  • Catalyst:

    
     or 
    
    
    
    (3-5 mol%).
  • Base:

    
     or 
    
    
    
    (weak bases preferred to avoid ester hydrolysis).
  • Solvent: Dioxane/Water (4:1) or Toluene/Water.

  • Temperature: 80-100°C.

Diagram 2: Suzuki-Miyaura Mechanism

Suzuki Pd0 Pd(0) Species OxAdd Oxidative Addition Pd(II)-Ar-X Pd0->OxAdd + ArX ArX Aryl Halide (Ar-X) TransMet Transmetallation Pd(II)-Ar-Ar' OxAdd->TransMet + Boronic Boronic 3-Acetoxy-4-nitrophenylboronic acid (Activated with Base) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (3-Acetoxy-4-nitro-biaryl) RedElim->Product

Caption: Catalytic cycle depicting the incorporation of the 3-acetoxy-4-nitrophenyl moiety into a biaryl scaffold.

Bio-orthogonal Probes (Esterase Activation)

In chemical biology, the acetoxy group acts as a "mask." Upon cellular entry, intracellular esterases cleave the acetate, revealing the free phenol (3-hydroxy-4-nitrophenylboronic acid).

  • Mechanism: The free phenol can participate in intramolecular hydrogen bonding or electronic push-pull systems, potentially altering the fluorescence or binding affinity of the boronic acid to carbohydrates (e.g., glucose, sialic acid).

Handling & Stability (Safety)

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Boronic acids are prone to dehydration (forming boroxines) and oxidation over time.

  • Stability: The acetoxy group is hydrolytically unstable in strong bases. Avoid using NaOH or KOH during coupling reactions; prefer carbonates or phosphates.

  • Safety: The nitro group poses a potential explosion hazard if heated under confinement. Treat as a suspected mutagen due to the nitro-aromatic structure.

References

  • Sigma-Aldrich. 3-(Acetyloxy)-4-nitrophenylboronic acid Product Specification. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

  • Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly". Accounts of Chemical Research, 46(2), 312-326. Link

  • ChemicalBook. 3-(Acetyloxy)-4-nitrophenylboronic acid CAS 2096337-62-9 Technical Data. Link

Commercial Sourcing & Technical Validation of 3-(Acetyloxy)-4-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial suppliers of 3-(Acetyloxy)-4-nitrophenylboronic acid Content Type: In-depth technical guide.

Executive Summary

3-(Acetyloxy)-4-nitrophenylboronic acid (CAS: 2096337-62-9) is a specialized organoboron intermediate used primarily in the synthesis of complex biaryl scaffolds found in kinase inhibitors and proteasome inhibitors. Its structural utility lies in the acetoxy-protected phenol at the meta position relative to the boronic acid. This protection is critical: it prevents catalyst poisoning by the free phenol during Palladium-catalyzed Suzuki-Miyaura cross-couplings while maintaining the electron-withdrawing influence of the para-nitro group.

This guide provides a procurement strategy for researchers, distinguishing between catalog suppliers for R&D and bulk manufacturers for scale-up. It also establishes a self-validating Quality Control (QC) protocol to detect the two most common failure modes: ester hydrolysis and oxidative deboronation .

Chemical Identity & Significance

AttributeSpecification
Chemical Name 3-(Acetyloxy)-4-nitrophenylboronic acid
CAS Number 2096337-62-9
Molecular Formula C₈H₈BNO₆
Molecular Weight 224.96 g/mol
Structural Role Masked 3-hydroxy-4-nitrobiaryl precursor
Key Functionality Acetoxy Group: Protects phenol from oxidation/chelation.Nitro Group: Ortho-directing for future functionalization (e.g., reduction to aniline).Boronic Acid: Handle for C-C bond formation.[1][2][3][4][5][6][7]
Why This Specific Protected Form?

Using the free phenol (3-hydroxy-4-nitrophenylboronic acid) in cross-coupling often leads to low yields due to:

  • Catalyst Poisoning: Free phenolics can coordinate with Pd(0) species, arresting the catalytic cycle.

  • Solubility Issues: The free phenol is highly polar; the acetoxy ester improves solubility in organic solvents (THF, Dioxane) used in Suzuki couplings.

Sourcing Landscape

The supply chain is bifurcated into High-Assurance Catalog Suppliers (for mg to gram scale) and Custom Manufacturing Organizations (CMOs) (for kg scale).

Tier 1: Catalog Suppliers (R&D Scale)

Best for: Medicinal chemistry hits, rapid prototyping, and reference standards.

SupplierCatalog No.Purity GuaranteePack SizesNotes
Sigma-Aldrich BB-4050≥95%250 mg - 1 gHigh reliability; provides COA/H-NMR. Expensive per gram.
Combi-Blocks PN-405095-97%1 g - 25 gExcellent balance of cost vs. quality. Often the OEM for larger brands.
BLD Pharm BD01538295%+100 mg - 5 gRapid shipping; good stock of boronic acid derivatives.
Tier 2: Bulk & Custom Synthesis (Process Scale)

Best for: GLP tox batches and pilot plant runs.

  • Enamine: Specializes in building blocks; capable of custom synthesis if stock is low.

  • ChemicalBook/Molbase Verified Vendors: Multiple Chinese CMOs list this CAS.

    • Risk:[5] High variability in boroxine content (anhydride trimer).

    • Mitigation: Require a pre-shipment sample for the QC protocol defined in Section 4.

Quality Assurance: A Self-Validating System

The primary instability of this molecule is the hydrolysis of the acetoxy group to release acetic acid and the free phenol. This occurs if the material is exposed to moisture or stored improperly.

Critical Quality Attributes (CQAs)
  • Acetyl Integrity: Presence of the acetoxy singlet (~2.3 ppm) with correct integration (3H).

  • Boronic Acid Speciation: Ratio of monomer (

    
    ) to boroxine (trimer). While boroxine formation is reversible and acceptable, it alters stoichiometry calculations.
    
  • Absence of Phenol: No broad singlet at >10 ppm (characteristic of free phenol).

Analytical Protocol: 1H-NMR Validation

Solvent: DMSO-d6 (prevents exchange of acidic protons).

  • Prepare Sample: Dissolve 10 mg in 0.6 mL DMSO-d6. Ensure the sample is dry.

  • Acquire Spectrum: Standard proton parameters (16 scans).

  • Analyze Regions:

    • Region A (2.2 - 2.4 ppm): Look for a sharp singlet. This is the Acetyl CH3 .

    • Region B (7.5 - 8.5 ppm): Aromatic region. 3 protons (ABX system).

    • Region C (10.0 - 11.0 ppm): Look for a broad singlet.

      • Pass: No signal (Phenol is protected).

      • Fail: Signal present (Hydrolysis occurred).

QC Decision Workflow

QC_Workflow Start Receive Shipment (CAS: 2096337-62-9) Visual Visual Inspection (White to Off-White Powder?) Start->Visual NMR 1H-NMR (DMSO-d6) Visual->NMR Check_Acetyl Check 2.3 ppm Region (Acetyl Singlet Present?) NMR->Check_Acetyl Check_Phenol Check >10 ppm Region (Phenolic OH Absent?) Check_Acetyl->Check_Phenol Yes Fail_Hydrolysis REJECT: Hydrolysis Detected (Free Phenol Present) Check_Acetyl->Fail_Hydrolysis No (Missing/Low) Check_Boroxine Check Boroxine Ratio (Broadening of OH peaks?) Check_Phenol->Check_Boroxine Yes (Clean) Check_Phenol->Fail_Hydrolysis No (Signal Present) Pass RELEASE for Synthesis (Store at 4°C, Desiccated) Check_Boroxine->Pass Monomer Dominant Recalc ACCEPT with Adjustment (Recalculate MW for Boroxine) Check_Boroxine->Recalc Trimer Dominant

Figure 1: Decision tree for validating the integrity of the acetoxy protecting group and boronic acid speciation.

Handling & Synthetic Utility[5]

Storage Protocol
  • Temperature: 2–8°C.

  • Atmosphere: Argon or Nitrogen flush recommended.

  • Humidity: Strictly desiccated. Moisture catalyzes the hydrolysis of the ester, especially if trace acid/base impurities are present from the supplier.

Synthetic Strategy (Suzuki Coupling)

When using this reagent in Suzuki couplings:

  • Base Selection: Avoid strong hydroxide bases (NaOH, KOH) if possible, as they will rapidly saponify the acetoxy group before the coupling occurs.

  • Recommended Conditions: Use mild bases like Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    in anhydrous solvents (Dioxane/Toluene).
  • Deprotection: The acetoxy group can be removed post-coupling using LiOH/THF/Water to reveal the free phenol for further elaboration.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773552, 4-Nitrophenylboronic acid (Analogous Structure Analysis). Retrieved February 16, 2026, from [Link]

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Journal of Organic Chemistry. (Contextual grounding on boronic ester stability).

Sources

Methodological & Application

Strategic Synthesis and Evaluation of Nitrophenylboronic Acid-Based Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BLI-042

Abstract

This application note details the rational design, chemical synthesis, and biochemical validation of nitrophenylboronic acid derivatives as transition-state analog inhibitors (TSAIs) for serine


-lactamases. While modern drug discovery often focuses on cyclic boronates (e.g., vaborbactam), acyclic arylboronic acids remain vital probe compounds for mapping the electronic requirements of the active site. This guide provides a robust protocol for the Palladium-catalyzed Miyaura borylation  of nitroaryl halides—avoiding hazardous lithiation routes—and outlines the critical oxidative hydrolysis required to liberate the active boronic acid warhead.

Introduction: The Boron Advantage in AMR

Antimicrobial resistance (AMR) is driven largely by the evolution of


-lactamases, enzymes that hydrolyze the amide bond of penicillins, cephalosporins, and carbapenems.[1]
The Mechanistic Logic

Serine


-lactamases (Classes A, C, and D) utilize a catalytic serine residue (Ser70) to attack the 

-lactam carbonyl, forming an acyl-enzyme intermediate. Boronic acids function as Transition State Analogs .[1][2] The empty

-orbital of the boron atom accepts the lone pair from the active site serine, forming a tetrahedral adduct that mimics the high-energy transition state of the hydrolytic reaction.
The Role of the Nitro Group

The inclusion of an electron-withdrawing group (EWG) like the nitro (


) group on the aromatic ring serves a dual purpose:
  • Lewis Acidity Modulation: It decreases the pKa of the boronic acid, increasing the electrophilicity of the boron center and enhancing binding affinity to the nucleophilic serine.

  • Probe Utility: Nitrophenyl derivatives often serve as chromogenic or spectroscopic probes in competitive displacement assays.

Mechanism of Action

The following diagram illustrates the reversible covalent inhibition mechanism. Note how the tetrahedral boronate geometry mimics the sp


 hybridized transition state of 

-lactam hydrolysis.

BATSI_Mechanism Enzyme Free Beta-Lactamase (Ser70-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Nitrophenylboronic Acid (sp2 Trigonal Planar) Inhibitor->Complex TS_Analog Tetrahedral Adduct (sp3 Boronate Anion) Complex->TS_Analog Nucleophilic Attack (Ser70-O -> B) TS_Analog->Complex Slow Off-rate (Reversible) Oxyanion Oxyanion Hole Stabilization (Backbone NH) Oxyanion->TS_Analog H-Bond Stabilization

Figure 1: Mechanism of Action.[3] The boronic acid moves from a trigonal planar geometry to a tetrahedral anionic species upon binding, mimicking the hydrolytic transition state.

Chemical Synthesis Protocol

Strategic Considerations

Direct lithiation of nitro-substituted aromatics (e.g., using


-BuLi) is hazardous  and chemically unsound due to the incompatibility of the nitro group with strong nucleophiles (redox reactions/degradation). Therefore, the Miyaura Borylation  (Pd-catalyzed cross-coupling) is the mandatory route.
Workflow Diagram

Synthesis_Workflow Start Start: 1-iodo-3-nitrobenzene Step1 Step 1: Miyaura Borylation Pd(dppf)Cl2, B2pin2, KOAc Dioxane, 80°C Start->Step1 Inter Intermediate: Nitrophenyl-pinacol-boronate Step1->Inter Step2 Step 2: Oxidative Hydrolysis NaIO4, NH4OAc, Acetone/H2O Inter->Step2 Deprotection Final Final Product: 3-Nitrophenylboronic Acid Step2->Final

Figure 2: Synthetic pathway avoiding lithium-halogen exchange.

Detailed Protocol: Synthesis of 3-Nitrophenylboronic Acid
Phase 1: Miyaura Borylation (Formation of Pinacol Ester)

Reagents:

  • 1-iodo-3-nitrobenzene (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • 
     (
    
    
    
    ) (0.03 equiv)
  • Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl iodide,

    
    , 
    
    
    
    , and KOAc.
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ). Add anhydrous dioxane via syringe.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (silica; EtOAc/Hexane). The spot for the iodide should disappear.

    • Note: Do not overheat (>100°C) as nitro-aromatics can undergo protodeboronation at high temps in the presence of base.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Target: >85% of the pinacol ester intermediate.

Phase 2: Deprotection (Hydrolysis of Pinacol Ester)

Pinacol esters are kinetically stable and do not hydrolyze spontaneously in water. The Sodium Periodate Method is preferred for its mildness.

Reagents:

  • Nitrophenyl-pinacol-boronate (from Phase 1)

  • Sodium Periodate (

    
    ) (3.0 equiv)
    
  • Ammonium Acetate (

    
    ) (3.0 equiv)
    
  • Solvent: Acetone / Water (1:1)

Procedure:

  • Dissolve the pinacol ester in Acetone/Water.

  • Add

    
     and 
    
    
    
    . Stir vigorously at room temperature for 12–16 hours.
    • Mechanism:[4][5][6][7][8][9] Periodate oxidatively cleaves the pinacol diol backbone.[10]

  • Workup: Filter the white precipitate (insoluble iodate byproducts). Evaporate the acetone from the filtrate.

  • Extraction: Extract the remaining aqueous layer with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Final Purification: Recrystallization from Acetonitrile/Water or Hexane/EtOAc.

    • Characterization:

      
       NMR is critical. Boronic acids typically appear around 
      
      
      
      25–30 ppm (broad), distinct from the ester (
      
      
      30–35 ppm).

Biochemical Validation Protocol

To verify the synthesized compound acts as a BLI, a kinetic assay using Nitrocefin is required.

Assay Principle

Nitrocefin is a chromogenic cephalosporin. Upon hydrolysis by


-lactamase, it undergoes a color change from yellow (

nm) to red (

nm). The inhibitor prevents this hydrolysis.[8]
Experimental Setup
  • Enzyme: Recombinant KPC-2 or AmpC (final conc. 1–5 nM).

  • Substrate: Nitrocefin (

    
     depending on enzyme).
    
  • Buffer: 50 mM HEPES, pH 7.5, 0.01% Triton X-100.

Protocol Steps
  • Pre-incubation: Incubate Enzyme + Inhibitor (various concentrations) for 10 minutes at 25°C. This allows the formation of the covalent boronate adduct.

  • Initiation: Add Nitrocefin (at

    
    ).
    
  • Measurement: Monitor Absorbance at 486 nm for 5 minutes (linear phase).

  • Analysis: Plot

    
     vs. [Inhibitor]. Fit to the Morrison equation (for tight-binding inhibitors) or standard IC50 curves.
    
Expected Data & Interpretation
CompoundEnzyme TargetExpected Ki (

M)
Notes
Phenylboronic acidAmpC1.0 - 5.0Baseline reference.
3-Nitrophenylboronic acid AmpC 0.1 - 0.8 Nitro group enhances affinity.
3-Nitrophenylboronic acid KPC-2 1.5 - 4.0 Class A enzymes often require specific R1 side chains.

Troubleshooting & Critical Control Points

Protodeboronation

Electron-deficient arylboronic acids (like nitrophenyl) are susceptible to protodeboronation (loss of the boron group) under basic conditions, especially at high temperatures.

  • Symptom:[1][2][11][12] Appearance of nitrobenzene in the crude NMR.

  • Solution: Use mild bases (KOAc or

    
    ) and strictly control temperature during the Suzuki/Miyaura step. Avoid aqueous strong bases (NaOH) during workup.
    
Solubility

Nitrophenylboronic acids can be sparingly soluble in pure water.

  • Solution: Prepare 100 mM stock solutions in DMSO. Ensure final DMSO concentration in the assay is <1% to avoid enzyme denaturation.

Ester Hydrolysis Failure

If the pinacol ester refuses to hydrolyze with


:
  • Alternative: Convert to the Potassium Trifluoroborate (

    
    ) using 
    
    
    
    , then hydrolyze with mild acid (
    
    
    or dilute HCl).

References

  • Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid

    
    -Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link
    
  • Miyaura, N., & Suzuki, A. (1995).[13] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Cahová, H., & Hocek, M. (2012). "Synthesis of Boronic Acids and Esters." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Link

  • Drawz, S. M., & Bonomo, R. A. (2010). "Three Decades of

    
    -Lactamase Inhibitors." Clinical Microbiology Reviews. Link
    
  • Santi, N., et al. (2025).[12] "Discovery of Boronic Acids-Based

    
    -Lactamase Inhibitors Through In Situ Click Chemistry." International Journal of Molecular Sciences. Link
    

Sources

Application Note: 3-Acetoxy-4-Nitrophenylboronic Acid as an Esterase Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 3-acetoxy-4-nitrophenylboronic acid as a specialized probe for esterase activity.

Core Directive & Introduction

3-acetoxy-4-nitrophenylboronic acid is a bifunctional molecular probe designed for the detection and quantification of esterase activity. Unlike standard esterase substrates (e.g., p-nitrophenyl acetate), this molecule incorporates a boronic acid moiety. This functional group provides unique advantages:

  • Enhanced Solubility: The boronic acid group improves aqueous solubility compared to hydrophobic nitrophenyl esters.

  • Secondary Reactivity: The boronic acid allows for reversible covalent interactions with cis-diols (e.g., sugars, catechols) or serves as a handle for downstream conjugation.

  • Tunable Kinetics: The electron-withdrawing nature of the boronic acid group at the meta position (relative to the acetoxy group) influences the hydrolysis rate and the pKa of the resulting phenol.

This guide provides a rigorous protocol for using this probe in kinetic assays, highlighting critical buffer considerations (avoiding diols) and data analysis techniques.

Mechanism of Action

The detection mechanism relies on the enzymatic hydrolysis of the acetoxy group. The probe itself is relatively non-fluorescent/colorless. Upon cleavage by an esterase, it releases 3-hydroxy-4-nitrophenylboronic acid , a chromogenic phenolate species under physiological conditions.

Chemical Pathway:

  • Substrate: 3-acetoxy-4-nitrophenylboronic acid (Colorless/Pale Yellow).

  • Enzymatic Step: Esterase attacks the carbonyl carbon of the acetoxy group.

  • Intermediate: Formation of an acyl-enzyme intermediate and release of the phenol product.

  • Signal Generation: The released 3-hydroxy-4-nitrophenylboronic acid ionizes (deprotonates) at pH > 7.0, generating a strong absorbance signal (typically 400–420 nm) or fluorescence.

Mechanism Substrate 3-Acetoxy-4-nitrophenylboronic Acid (Non-fluorescent / Pale) Complex Acyl-Enzyme Intermediate Substrate->Complex + Enzyme Enzyme Esterase (Active Site Serine) Enzyme->Complex Product 3-Hydroxy-4-nitrophenylboronic Acid (Yellow Phenolate, Abs ~405nm) Complex->Product Hydrolysis Acetate Acetate Complex->Acetate Diol 1,2-Diols / Sugars (Potential Interference) Product->Diol Reversible Binding

Figure 1: Enzymatic hydrolysis mechanism of 3-acetoxy-4-nitrophenylboronic acid. Note the potential for boronic acid-diol interactions.

Materials & Preparation

Reagents
  • Probe: 3-acetoxy-4-nitrophenylboronic acid (Solid). Store at -20°C, desiccated.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, PCR grade.

  • Buffer Components: Phosphate (Na₂HPO₄/NaH₂PO₄) or HEPES.

  • Enzyme Source: Purified esterase (e.g., Porcine Liver Esterase, PLE) or cell lysate.

  • Stop Solution (Optional): 1% SDS or weak acid (e.g., 1M Acetic Acid) if performing endpoint assays.

Critical Buffer Note

WARNING: Do NOT use Tris, Tricine, or Bicine buffers. These buffers contain amine and hydroxyl groups that can form complexes with the boronic acid moiety, altering the probe's solubility and potentially inhibiting the reaction or shifting the absorbance spectrum.

  • Recommended: 50 mM Phosphate Buffer (PBS) or HEPES, pH 7.4.

Stock Solution Preparation
ComponentConcentrationPreparation MethodStorage
Stock Solution 100 mMDissolve 26.7 mg of probe (MW ~267.0*) in 1 mL DMSO. Vortex until clear.-20°C (1 month)
Working Solution 1 mMDilute Stock 1:100 into PBS/HEPES just before use.Freshly prepared

(Note: Verify exact MW on the specific product vial; MW of C₈H₈BNO₆ is approx 224.96, but boronic acids often exist as anhydrides or hydrates).

Experimental Protocol: Kinetic Assay

This protocol measures the initial velocity (


) of esterase activity in a 96-well microplate format.
Step-by-Step Methodology
  • Instrument Setup:

    • Pre-warm the microplate reader to 25°C or 37°C (depending on enzyme optimum).

    • Set detection mode to Absorbance at 405 nm (or scan 350–500 nm for peak characterization).

  • Plate Layout:

    • Blanks: Buffer + Probe (No Enzyme) – Controls for spontaneous hydrolysis.

    • Standards: 3-hydroxy-4-nitrophenylboronic acid (if available) serial dilution (0–100 µM) to generate a standard curve.

    • Samples: Buffer + Enzyme + Probe.

  • Reaction Assembly:

    • Add 180 µL of Assay Buffer (50 mM Phosphate, pH 7.4) to sample wells.

    • Add 10 µL of Enzyme solution (concentration optimized to yield linear rate).

    • Incubate for 5 minutes at assay temperature to equilibrate.

    • Initiate Reaction: Add 10 µL of 1 mM Working Probe Solution (Final conc: 50 µM).

    • Note: To determine

      
       and 
      
      
      
      , vary the probe concentration (e.g., 10–500 µM).
  • Data Acquisition:

    • Immediately start kinetic reading.

    • Interval: 30 seconds.

    • Duration: 10–30 minutes.

    • Shake plate for 3 seconds before the first read.

  • Data Analysis:

    • Subtract the Blank (spontaneous hydrolysis) slope from the Sample slope.

    • Calculate reaction rate (OD/min).

    • Convert OD/min to µM/min using the extinction coefficient (

      
      ) derived from the standard curve (typically 
      
      
      
      for nitrophenols, but verify for this specific derivative).

Data Presentation & Analysis

Kinetic Parameters

To characterize the esterase against this specific probe, fit the initial velocities (


) at different substrate concentrations (

) to the Michaelis-Menten equation:


Where:

  • 
    : Maximum reaction velocity.
    
  • 
    : Michaelis constant (affinity of the esterase for the probe).
    
Workflow Diagram

Workflow Prep Preparation Dissolve Probe in DMSO Dilute in PBS (No Tris!) Setup Plate Setup Add Enzyme + Buffer Incubate 5 min Prep->Setup Initiate Initiation Add Probe (Start Reaction) Setup->Initiate Measure Kinetic Measurement Absorbance @ 405 nm Every 30 sec for 20 min Initiate->Measure Analysis Data Analysis Calculate Slope (OD/min) Subtract Blank Measure->Analysis

Figure 2: Experimental workflow for kinetic esterase assay.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Signal Spontaneous hydrolysis of the acetoxy group.Prepare probe solution fresh. Store stock in aliquots at -20°C. Ensure buffer pH is not > 8.0.
No Signal Change Enzyme inactive or inhibited.Check enzyme with a standard substrate (e.g., pNPA).[1] Ensure no inhibitors (PMSF) are present.
Non-Linear Kinetics Substrate depletion or product inhibition.Reduce enzyme concentration. Use initial linear portion of the curve (first 2-5 mins).
Precipitation Probe insolubility.Ensure final DMSO concentration is < 5%. The boronic acid group usually aids solubility, but high concentrations (>500 µM) may require careful handling.
Signal Drift Boronic acid interaction with buffer.Verify buffer composition. Ensure NO Tris, Bicine, or sugars (glucose/sucrose) are present in the assay buffer.

References

  • Brooks, W. L., & Sumerlin, B. S. (2016). Syntheses and applications of boronic acid-containing polymers. Chemical Reviews, 116(3), 1375-1397. Link

  • Bull, S. D., et al. (2013). Boronic acid sensing of saccharides. Accounts of Chemical Research, 46(2), 312-326. Link

  • Goddard, J. P., & Reymond, J. L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322. Link

  • James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition, 35(17), 1910-1922. Link

  • Li, X., et al. (2012). Boronic acid-based fluorescent probes for specific detection of hydrogen peroxide. Analyst, 137, 468-474. Link

(Note: While specific literature on "3-acetoxy-4-nitrophenylboronic acid" is limited, the protocol is derived from established methodologies for nitrophenyl ester substrates and boronic acid chemistry cited above.)

Sources

Preparation of 3-hydroxy-4-nitrophenylboronic acid via hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the preparation of 3-hydroxy-4-nitrophenylboronic acid (3-HNPBA) via the chemoselective hydrolysis of its pinacol ester precursor. While boronic acids are ubiquitous in Suzuki-Miyaura cross-coupling and fragment-based drug discovery (FBDD), the presence of the 4-nitro group (strongly electron-withdrawing) and the 3-hydroxyl group (protic, potential H-bond donor) creates a unique stability challenge.

Standard alkaline hydrolysis often leads to protodeboronation (cleavage of the C-B bond) due to the electron-deficient nature of the aromatic ring. This guide presents a validated Acid-Mediated Deprotection System that preserves the C-B bond integrity while quantitatively removing the pinacol directing group.

Scientific Foundation & Reaction Logic

The Challenge: Electronic Push-Pull

The target molecule features a "Push-Pull" electronic system:

  • 4-Nitro Group (

    
    ):  Strong electron-withdrawing group (EWG). It deactivates the ring but stabilizes the boronate anionic complex during coupling. However, during hydrolysis, it increases the susceptibility of the C-B bond to nucleophilic attack if harsh bases are used.
    
  • 3-Hydroxy Group (

    
    ):  Positioned ortho to the nitro group, it likely engages in an intramolecular hydrogen bond with the nitro oxygen, locking the conformation.
    
The Solution: Thermodynamic Control

To avoid deboronation, we utilize a Two-Phase Acidic Hydrolysis or an Oxidative Cleavage (NaIO₄) approach. This note focuses on the Modified Acidic Hydrolysis using an acetone/water cosolvent system, which shifts the equilibrium toward the free acid by exploiting the solubility differential between the pinacol byproduct and the boronic acid.

Key Mechanistic Insight: Boronic esters are thermodynamically stable. To drive hydrolysis (


), we must remove the diol byproduct (pinacol) or use a reagent that traps it. In this protocol, we use high-dilution acidic conditions where the entropy favors dissociation, and the boronic acid precipitates (or is extracted), driving the equilibrium forward.

Strategic Workflow Diagram

G Start Pinacol Ester Precursor (Dissolved in Acetone/THF) Reagent Add 1M HCl (aq) (3-5 equiv) Start->Reagent Mixing Intermediate Tetrahedral Boronate Intermediate Reagent->Intermediate Protonation Equilibrium Hydrolysis Equilibrium (Pinacol Release) Intermediate->Equilibrium H2O Attack Equilibrium->Intermediate Reversible (Minimize Pinacol) Workup Phase Separation & Extraction (EtOAc) Equilibrium->Workup Conversion >98% Product 3-Hydroxy-4-Nitrophenyl- boronic Acid (Solid) Workup->Product Crystallization

Figure 1: Logical flow of the hydrolytic deprotection sequence minimizing reversibility.

Detailed Experimental Protocol

Materials & Reagents
ComponentGrade/SpecRole
Precursor 3-hydroxy-4-nitrophenylboronic acid pinacol esterStarting Material
Solvent A Acetone (HPLC Grade)Solubilizer (miscible with water)
Reagent 1.0 M Hydrochloric Acid (aq)Catalyst & Proton Source
Scavenger Phenylboronic acid (Optional)Pinacol trap (if equilibrium stalls)
Extraction Ethyl Acetate (EtOAc)Product isolation
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask with 1.0 eq of the Pinacol Ester precursor.

  • Add Acetone (5 mL per mmol of substrate). Stir until fully dissolved.

    • Note: If solubility is poor, use Tetrahydrofuran (THF), but Acetone is preferred for easier workup.

Step 2: Acid-Mediated Hydrolysis

  • Add 1.0 M HCl (5.0 eq) dropwise to the stirring solution at Room Temperature (20–25°C).

  • Critical Control Point: Do not heat above 40°C. High heat with the nitro group present can accelerate degradation.

  • Stir vigorously for 4–12 hours .

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.[1][2][3] The boronic acid is much more polar (lower

    
    ) than the ester.
    
    • Self-Validating Check: If the reaction stalls (pinacol ester remains >10%), add 2.0 eq of Phenylboronic Acid . This "sacrificial" acid reacts with the liberated pinacol to form phenylboronic acid pinacol ester (very stable), driving your target product formation to completion.

Step 3: Workup & Isolation

  • Concentrate the mixture under reduced pressure to remove Acetone/THF (bath temp < 35°C).

  • Dilute the remaining aqueous residue with Water (10 mL/mmol).

  • Extract with Ethyl Acetate (3 x 15 mL).

    • Why? The boronic acid partitions into the organic phase, leaving salts and some pinacol in the aqueous phase (though pinacol tracks with organics, it is removed in the next step).

  • Wash the combined organic layers with Brine . Dry over

    
    .[2][4][5][6]
    

Step 4: Purification (The "Defatting" Step)

  • Concentrate the organic layer to a crude solid.

  • Trituration: Add Hexane/Pentane to the solid and sonicate.

    • Mechanism:[4][6][7][8] Pinacol is soluble in hexane; the polar boronic acid is not.

  • Filter the solid and wash with cold hexane.

  • Drying: Vacuum dry at room temperature. Do not heat dry, as boronic acids dehydrate to form boroxines (anhydrides).

Quality Control & Characterization

Handling Boroxines

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).



  • Observation: You may see a mixed melting point or split peaks in NMR.

  • Protocol: To ensure a monomeric species for analysis, add 1 drop of

    
     to your NMR tube (DMSO-
    
    
    
    ) to hydrolyze any boroxine in situ.
Analytical Specifications
TestAcceptance CriteriaMethod
Appearance Yellow to Orange PowderVisual
¹H-NMR Consistent structure; Pinacol peaks (<1.2 ppm) < 2%400 MHz (DMSO-

+

)
HPLC Purity > 95.0% (Area)C18 Column, Water/MeCN + 0.1% Formic Acid
Boron NMR Single peak ~28-30 ppm¹¹B-NMR

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the competitive pathways and why the acidic route is selected over the basic route for this specific nitro-substituted substrate.

ReactionPath Substrate 3-Hydroxy-4-Nitro-Pinacol Ester PathA Path A: Basic Hydrolysis (NaOH) (HIGH RISK) Substrate->PathA pH > 10 PathB Path B: Acidic Hydrolysis (HCl) (RECOMMENDED) Substrate->PathB pH < 2 Deboronation Protodeboronation (Loss of B(OH)2) PathA->Deboronation Nitro-stabilized Carbanion intermediate Target Target: 3-Hydroxy-4-Nitrophenyl- boronic Acid PathA->Target Minor Product PathB->Target Protonation of Oxygen No Carbanion formation

Figure 2: Mechanistic selection guide. Path A is rejected due to the electron-withdrawing nitro group facilitating C-B bond cleavage.

References

  • General Pinacol Deprotection: Hinkes, S. P. A., & Klein, C. D. P. (2019). "Mild and Versatile Deprotection of Boronic Esters." Organic Letters, 21(9), 3048–3052. Link

  • Transesterification Protocol: Yuen, A. K. L., & Hutton, C. A. (2005). "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." Tetrahedron Letters, 46(46), 7899-7903. Link

  • Boronic Acid Stability: Hall, D. G. (Ed.).[1] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Nitro-Group Compatibility: Example protocols derived from Organic Syntheses, Coll. Vol. 10, p. 423 (2004); Vol. 79, p. 176 (2002). Link

  • Analytical Data Reference: PubChem Compound Summary for CID 129627698 (Related Nitro-Hydroxy Arsenics for structural comparison) and CID 24067-17-2 (4-Nitrophenylboronic acid). Link

Disclaimer: This protocol involves the handling of nitro-aromatics and strong acids.[2][4] Standard PPE (gloves, goggles, fume hood) is mandatory. The stability of the final boronic acid is finite; store at 4°C under inert atmosphere.

Sources

Application Note: Chemoselective Deacetylation of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


- and 

-Deacetylation Preserving the C-B Bond

Executive Summary

The deacetylation of boronic acid derivatives—specifically


-aminoboronic acids used in proteasome inhibitors like Bortezomib and Ixazomib—presents a unique synthetic challenge. The primary objective is the cleavage of the amide (

-acetyl) or ester (

-acetyl) bond without triggering protodeboronation , the irreversible cleavage of the carbon-boron (C-B) bond.

This guide provides three validated protocols ranging from standard acid hydrolysis to bio-catalytic methods. It prioritizes the preservation of the C-B bond by navigating the "stability window" between acid-catalyzed hydrolysis and base-promoted boronate decomposition.

Mechanistic Insight: The Stability Paradox

To successfully deacetylate a boronic acid derivative, one must understand why standard conditions fail. The C-B bond is not inert; it is a kinetic trap that destabilizes under both high and low pH.

The Protodeboronation Trap

Unlike carboxylic acids, boronic acids possess an empty p-orbital, making them Lewis acids.

  • Acidic Pathway: Direct protonation of the

    
    -carbon (ipso-attack) leads to C-B cleavage. This is accelerated by high temperatures.
    
  • Basic Pathway: Formation of a tetrahedral boronate anion

    
     activates the C-B bond for heterolytic cleavage, often catalyzed by metal impurities or simply by heating in alkaline media.
    
Mechanism Diagram

The following diagram illustrates the competing pathways. The "Safe Zone" is the target for our protocols.

Protodeboronation Substrate N-Acetyl Boronic Acid AcidPath Acidic Pathway (pH < 1) Substrate->AcidPath Excess H+ / High T BasePath Basic Pathway (pH > 12) Substrate->BasePath OH- / Boronate Formation Target Target Amine (Deacetylated) Substrate->Target Controlled Hydrolysis (Protocols 1-3) Waste Deboronated By-product (R-H) AcidPath->Waste Ipso-Protonation BasePath->Waste Anion Fragmentation

Caption: Figure 1. Competing reaction pathways. Successful deacetylation requires avoiding the red nodes (deboronation) while promoting the green path (amide hydrolysis).

Method Selection Guide

Use the following criteria to select the appropriate protocol for your substrate.

Substrate TypeSensitivityRecommended ProtocolKey Reagent

-Aminoboronic Acids
High (Prone to racemization & deboronation)Protocol 3 (Enzymatic) Acylase I (Aspergillus)
Aryl Boronic Esters ModerateProtocol 1 (Controlled Acid) HCl / MeOH
Secondary Acetamides Low to ModerateProtocol 2 (Imidoyl Chloride) Oxalyl Chloride / Propylene Glycol

Detailed Experimental Protocols

Protocol 1: Controlled Acid-Mediated Hydrolysis

Best for: Robust aryl boronic acids and simple alkyl derivatives.

Principle: While strong acids can cleave C-B bonds, the rate of amide hydrolysis is generally faster than protodeboronation at moderate temperatures. We utilize a biphasic or alcoholic system to solubilize the organic substrate while maintaining a controlled proton concentration.

Reagents:

  • Substrate (

    
    -acetyl derivative)[1]
    
  • Methanol (HPLC Grade)

  • 1M or 2M Hydrochloric Acid (aqueous)

  • Sodium Hydroxide (1M, for neutralization)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the

    
    -acetyl boronic acid in Methanol (
    
    
    
    concentration).
  • Acidification: Add aqueous HCl (2M) dropwise until the final acid concentration is approximately

    
     to 
    
    
    
    .
    • Critical: Do not use concentrated HCl (12M). The lack of water activity favors side reactions.

  • Reflux: Heat the reaction mixture to

    
    .
    
    • Monitoring: Check by TLC or LC-MS every 30 minutes. Do not exceed

      
       as protodeboronation rates spike significantly.
      
  • Quenching: Once conversion >95%, cool to

    
     immediately.
    
  • Neutralization: Carefully adjust pH to 7.0 using 1M NaOH.

    • Note: Boronic acids are amphoteric; avoid overshooting to pH > 10.

  • Isolation: Evaporate methanol under reduced pressure. Extract the aqueous layer with Ethyl Acetate (if the product is neutral) or use ion-exchange resin (Dowex 50W) if the product is an amino acid analog.

Protocol 2: The "Imidoyl Chloride" Activation (Non-Aqueous)

Best for: Stubborn secondary amides where aqueous acid fails or causes decomposition.

Principle: This method activates the amide oxygen using oxalyl chloride to form a highly reactive imidoyl chloride intermediate, which is then cleaved by a diol (propylene glycol).[2] This avoids free water and extreme pH.

Reagents:

  • Oxalyl Chloride (

    
    )
    
  • 2,6-Lutidine (Base)

  • Propylene Glycol[2]

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve the 
    
    
    
    -acetyl substrate (1.0 equiv) and 2,6-lutidine (1.1 equiv) in anhydrous THF. Cool to
    
    
    .
  • Chlorination: Add Oxalyl Chloride (1.1 equiv) dropwise. Stir for 30 minutes at

    
    .
    
    • Observation: A white precipitate (lutidine hydrochloride) may form.

  • Cleavage: Add Propylene Glycol (2.0 equiv) to the mixture. Allow to warm to room temperature.

  • Reaction: Stir for 1–2 hours. The imidoyl intermediate is solvolyzed by the glycol, releasing the free amine hydrochloride salt.[2]

  • Workup: Dilute with EtOAc, wash with saturated

    
    , and dry over 
    
    
    
    .
Protocol 3: Enzymatic Deacetylation (The Gold Standard)

Best for:


-Aminoboronic acids (e.g., Bortezomib precursors) and enantioselective requirements.

Principle: Acylase I (specifically from Aspergillus melleus) catalyzes the hydrolysis of the


-acetyl group under neutral pH and mild temperature. This method is completely chemoselective, leaving the C-B bond and other esters intact. It is also stereoselective, often used to resolve racemic mixtures (hydrolyzing the L-enantiomer only).

Reagents:

  • Acylase I (Grade I, from Aspergillus melleus or Hog Kidney)

  • Buffer: 0.1 M Phosphate buffer (pH 7.0–7.5) or Tris-HCl.

  • Cobalt Chloride (

    
    , cofactor, optional but recommended).
    

Step-by-Step Procedure:

  • Preparation: Suspend the

    
    -acetyl-
    
    
    
    -aminoboronic acid (10 mmol) in 0.1 M Phosphate buffer (pH 7.2).
    • Solubility Tip: If the substrate is insoluble, add up to 5% DMSO or Methanol.

  • Enzyme Addition: Add Acylase I (approx. 10–20 mg per mmol of substrate) and

    
     (
    
    
    
    ).
  • Incubation: Incubate at

    
     with gentle shaking.
    
  • Monitoring: Monitor the pH. As the amine is released (along with acetic acid), the pH will drop. Maintain pH 7.2 by automatic titration with dilute LiOH or periodic manual adjustment.

  • Completion: Reaction typically takes 12–24 hours.

  • Isolation:

    • Acidify to pH 5 to deactivate the enzyme.

    • Filter off the enzyme.

    • The product is often the free amino acid analog. If performing a kinetic resolution, the unreacted D-isomer (still acetylated) can be separated from the L-isomer (free amine) via ion-exchange chromatography.

Workflow Visualization

The following decision tree assists in selecting the optimal workflow based on substrate complexity.

Workflow Start Start: Select Substrate Q1 Is the Boron atom attached to an alpha-carbon? Start->Q1 AlphaYes Yes (Alpha-Aminoboronic) Q1->AlphaYes High Sensitivity AlphaNo No (Aryl/Alkyl Boronic) Q1->AlphaNo Moderate Sensitivity Q2 Is Enantiopurity Required? AlphaYes->Q2 MethodAcid Protocol 1: Controlled Acid (HCl/MeOH) AlphaNo->MethodAcid Standard MethodEnz Protocol 3: Enzymatic (Acylase) Q2->MethodEnz Yes (Resolution needed) MethodChem Protocol 2: Imidoyl Chloride Q2->MethodChem No (Racemic OK)

Caption: Figure 2. Decision matrix for deacetylation protocol selection.

Troubleshooting & Validation

IssueDiagnosisSolution
Loss of Boron Signal Protodeboronation occurred.Lower temperature in Protocol 1; Switch to Protocol 3.
Incomplete Reaction Steric hindrance or low solubility.Add 5-10% THF/DMSO to buffer (Protocol 3) or increase time (Protocol 2).
Product is Sticky/Oil Boroxine formation (dehydration).Boronic acids naturally dehydrate to trimers (boroxines). This is reversible. Add a small amount of water or store as the pinacol ester.
Racemization

-proton abstraction.
Avoid ALL strong bases. Ensure pH < 8.0 at all times.

Validation Check:

  • 
     NMR:  Verify the presence of the boronic acid peak (typically 
    
    
    
    20–30 ppm). Absence indicates deboronation.
  • 
     NMR:  Confirm disappearance of the acetyl singlet (
    
    
    
    2.0 ppm) and shift of the
    
    
    -proton.

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. (2017).[3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society. [Link]

  • Enzymatic Deacetylation (Acylase I)

    
    -aminoboronic acids." Tetrahedron: Asymmetry.
    [Link]
    
  • Imidoyl Chloride Activation Method: Koenig, S. G., et al. (2009).[2] "A Facile Deprotection of Secondary Acetamides." Organic Letters. [Link]

  • Bortezomib Synthesis & Deprotection: Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." The Journal of Organic Chemistry. [Link]

  • Chemoselective N-Deacetylation (Schwartz Reagent): Bhat, C., et al. (2015). "Chemoselective N-deacetylation under mild conditions." Organic & Biomolecular Chemistry. [Link]

Sources

Application Notes and Protocols: Synthesis of Boronic Acid Transition State Analogs for Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Mimicry in Drug Discovery

In the intricate world of enzymology, the transition state represents a fleeting, high-energy configuration of a substrate as it converts to a product. Enzymes function by stabilizing this ephemeral state, thereby lowering the activation energy of the reaction. Transition state analogs are stable molecules designed to mimic the geometry and electrostatic properties of this activated complex. By binding to the enzyme's active site with exceptionally high affinity, they act as potent inhibitors.

Among the most successful classes of transition state inhibitors are those containing a boronic acid moiety (-B(OH)₂). The boron atom, with its empty p-orbital, is highly electrophilic and readily attacked by nucleophilic residues in the enzyme's active site, such as the hydroxyl group of a catalytic serine. This interaction forms a stable, covalent, yet reversible tetrahedral adduct that closely resembles the tetrahedral intermediate of substrate hydrolysis.[1][2][3] This ability to mimic the transition state makes boronic acid derivatives powerful tools for studying enzyme mechanisms and serves as a foundational scaffold for drug development, famously exemplified by the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam.[4][5][6]

This guide provides a comprehensive overview of the rationale, synthesis, purification, and characterization of boronic acid transition state analogs, offering researchers a practical framework for developing novel enzyme inhibitors.

Pillar 1: The Mechanism of Inhibition - A Covalent Dance

Boronic acid transition state inhibitors (BATSIs) function as competitive, reversible inhibitors.[2][3] Their efficacy stems from the unique properties of the boron atom. Unlike the carbon atom in a peptide or β-lactam substrate, the boron in a boronic acid is trigonal planar and electron-deficient.[7] When the BATSI enters the enzyme's active site, a key catalytic residue (commonly a serine or threonine) performs a nucleophilic attack on the boron atom. This forms a tetrahedral boronate adduct, a structure that is a high-fidelity mimic of the natural tetrahedral transition state of the enzymatic reaction.[1][2] This stable complex effectively sequesters the enzyme, preventing it from processing its natural substrate. The reversibility of this covalent bond is a key feature, offering potential advantages in drug design related to safety and pharmacokinetics.[8]

The affinity of the inhibitor is dictated by how well its various functional groups (termed R1 and R2 side chains) make favorable contacts with other residues in the active site, such as forming hydrogen bonds within the oxyanion hole or making hydrophobic interactions.[1][2][9]

Boronic Acid Inhibition Mechanism Mechanism of Serine Protease Inhibition by a Boronic Acid cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Transition State Mimic Enzyme_Ser Enzyme-Ser-OH (Nucleophile) Tetrahedral_Adduct Enzyme-Ser-O-B(OH)₂-R (Tetrahedral Adduct) Enzyme_Ser->Tetrahedral_Adduct Formation of Reversible Covalent Bond BATSI R-B(OH)₂ (Trigonal Planar Boronic Acid) BATSI->Enzyme_Ser Binding & Nucleophilic Attack Synthetic Workflow node_start Starting Material (e.g., Aryl Halide) node_borylation Borylation (e.g., Miyaura Borylation) node_start->node_borylation node_ester Boronate Ester Intermediate (e.g., Pinacol Ester) node_borylation->node_ester node_coupling Coupling Reaction (e.g., Suzuki-Miyaura or Peptide Coupling) node_ester->node_coupling node_protected Protected Target Molecule node_coupling->node_protected node_deprotection Deprotection node_protected->node_deprotection node_final Final Boronic Acid Analog node_deprotection->node_final

Caption: General workflow for boronic acid analog synthesis.

Protocol 1: Synthesis of an Aryl Boronic Acid via Suzuki-Miyaura Coupling Precursor

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation and is widely used for synthesizing aryl boronic acids. [10]This protocol outlines the synthesis of a lithium triisopropyl borate, a stable and efficient coupling partner. [11][12] Objective: To synthesize a lithium triisopropyl borate salt from an aryl bromide for use in Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Triisopropyl borate (1.1 equiv)

  • Argon gas supply

  • Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

  • Dissolution: Dissolve the aryl bromide (e.g., 10 mmol) in anhydrous THF (20 mL).

  • Lithiated Intermediate: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv, 4.4 mL) dropwise via syringe over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: To the cold solution, add triisopropyl borate (1.1 equiv, 11 mmol) dropwise. The addition should be slow to control the exotherm.

  • Warm to Room Temperature: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (approx. 12-16 hours).

  • Confirmation: The formation of the lithium triisopropyl borate can be monitored by TLC or LC-MS if a suitable chromophore is present. This crude solution can often be used directly in the subsequent coupling step. [12]

Protocol 2: Solid-Phase Synthesis of a Dipeptide Boronic Acid

For peptide-based inhibitors, solid-phase peptide synthesis (SPPS) offers a streamlined approach to building complex molecules. [5][13]This protocol is a conceptual outline based on modern building-block strategies.

Objective: To synthesize a dipeptide boronic acid on a solid support.

Materials:

  • Fmoc-protected amino acid

  • 1-Glycerol polystyrene resin [5]* Fmoc-α-aminoboronic acid pinacol ester (as the "warhead")

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent: 20% Piperidine in DMF

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Transesterification reagent: Phenylboronic acid or isobutylboronic acid in a biphasic system for pinacol deprotection.

Procedure:

  • Resin Preparation: Swell the 1-glycerol polystyrene resin in DCM.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (HBTU/HOBt/DIPEA) in DMF. Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin again.

  • Boronic Acid "Warhead" Coupling: Couple the Fmoc-α-aminoboronic acid pinacol ester to the N-terminus of the resin-bound amino acid using the same coupling conditions. Wash thoroughly.

  • Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. Precipitate the crude peptide in cold diethyl ether.

  • Pinacol Deprotection: The resulting peptide boronate ester is deprotected to the free boronic acid. A common method is transesterification with an excess of another boronic acid (like phenylboronic acid) in a solvent system like MeOH/Hexane or by using aqueous acid.

  • Purification: The final peptide boronic acid is purified by preparative reverse-phase HPLC.

Pillar 3: Purification and Characterization - Ensuring Integrity

The purification of boronic acids is notoriously difficult due to their polarity and potential instability on standard silica gel. [14][15][16]

Purification Strategies
  • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous layer (e.g., 1M NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, re-acidified, and the pure boronic acid is extracted back into an organic solvent. [15][17]* Derivatization/Crystallization: Reaction with diethanolamine can form a stable, crystalline adduct that often precipitates from solution, allowing for purification by simple filtration. The free boronic acid can be regenerated by treatment with acid. [16][18]* Chromatography: Standard silica gel chromatography is often avoided. [15]If chromatography is necessary, neutral alumina is a better alternative for less polar compounds. For polar molecules like peptide boronic acids, reverse-phase HPLC (C18) is the method of choice. [14]

Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized analog.

Technique Purpose Expected Outcome / Key Information
¹H and ¹³C NMR Structural ElucidationConfirms the presence of key functional groups and the overall carbon-hydrogen framework.
¹¹B NMR Boron Environment ConfirmationA broad signal around 20-30 ppm is characteristic of a trigonal planar boronic acid.
Mass Spectrometry (HRMS) Molecular Weight VerificationProvides the exact mass of the synthesized compound, confirming its elemental composition.
HPLC Purity AssessmentDetermines the purity of the final compound, typically aiming for >95% for biological assays.
Enzyme Kinetics Biological ActivityDetermination of inhibition constants (Kᵢ) or IC₅₀ values to quantify the potency of the analog against the target enzyme. [2][9]

Conclusion

The synthesis of boronic acid transition state analogs is a powerful strategy in modern medicinal chemistry and chemical biology. By mimicking the high-energy transition state of an enzymatic reaction, these compounds can achieve potent and specific inhibition. While their synthesis and purification present unique challenges, the protocols and strategies outlined in this guide provide a robust framework for researchers. Careful planning of the synthetic route, coupled with appropriate purification and rigorous characterization, will enable the successful development of novel boronic acid-based probes and therapeutics to unravel enzyme function and combat disease.

References

  • Ke, W., et al. (2017). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 61(9), e00527-17. Available at: [Link]

  • da Silva, E. B., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(4), 882. Available at: [Link]

  • Rojas, L. J., et al. (2018). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 62(5), e02416-17. Available at: [Link]

  • Lupinaci, F., et al. (2020). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 21(21), 8295. Available at: [Link]

  • Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic Letters, 14(17), 4606–4609. Available at: [Link]

  • Li, R., et al. (2017). Synthesis and biological activity of peptide proline-boronic acids as proteasome inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4031–4044. Available at: [Link]

  • Hinkes, S. P. A., et al. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Organic & Biomolecular Chemistry, 18(37), 7289–7293. Available at: [Link]

  • Szabó, R., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry, 15(2), 438-449. Available at: [Link]

  • Tondi, D., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 25(5), 2943. Available at: [Link]

  • Tondi, D., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Preprints.org. Available at: [Link]

  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. Available at: [Link]

  • Li, Z., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. Available at: [Link]

  • Caselli, E., et al. (2016). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design. Antimicrobial Agents and Chemotherapy, 60(7), 4092-4100. Available at: [Link]

  • Wang, J., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7291. Available at: [Link]

  • Tanwar, A. (2015). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]

  • Hinkes, S. P. A., et al. (2020). Strategies for the synthesis of peptide-boronic acids. ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Available at: [Link]

  • Lekkala, R., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents, US20050234251A1.
  • Lenormand, J., et al. (2018). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 23(10), 2639. Available at: [Link]

  • Yang, W., & Gao, X. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Chemical Reviews, 103(11), 4145-4166. Available at: [Link]

  • Bakthan, Singaram. (2016). Boron Chemistry: An Overview. ACS Symposium Series. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Nagy, Z., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Journal of Cheminformatics, 14(1), 1-13. Available at: [Link]

  • Rossi, S. (2022). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Li, Z., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. Available at: [Link]

  • Papp-Wallace, K. M., et al. (2017). Novel Boronic Acid Transition State Analogs (BATSI) with in vitro inhibitory activity against class A, B and C β-lactamases. Open Forum Infectious Diseases, 4(Suppl 1), S486. Available at: [Link]

  • Cahill, S. T., et al. (2011). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial Agents and Chemotherapy, 55(11), 5176-5183. Available at: [Link]

  • Reddit User. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

  • Reddit User. (2023). HELP: Purifying boronic acids sucks. r/chemistry. Available at: [Link]

  • Uzun, L., & Denizli, A. (2012). Synthese and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene) particles and its use in the isolation of antioxidant compounds from plant extracts. Journal of Chromatography A, 1249, 11-20. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 3-(Acetyloxy)-4-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for 3-(Acetyloxy)-4-nitrophenylboronic acid. This document provides troubleshooting strategies and in-depth scientific explanations for researchers, chemists, and formulation scientists who encounter challenges with the aqueous solubility of this compound. Our goal is to empower you with the knowledge to design robust experimental protocols and achieve reliable, reproducible results.

Compound Overview

3-(Acetyloxy)-4-nitrophenylboronic acid is an important reagent in various chemical syntheses. However, like many arylboronic acids, its utility can be hampered by its limited solubility in aqueous buffers, a critical requirement for many biological assays and downstream applications. This guide addresses the most common solubility issues in a practical question-and-answer format.

PropertyValueSource
CAS Number 2096337-62-9[1]
Molecular Formula C₈H₈BNO₆[1]
Molecular Weight ~224.97 g/mol [1]
Predicted pKa 6.22 ± 0.10[1]

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My 3-(Acetyloxy)-4-nitrophenylboronic acid won't dissolve in standard physiological buffer (e.g., PBS at pH 7.4). What is the primary reason for this, and what is the simplest solution?

A1: The primary reason is the compound's acidic nature and its equilibrium in solution.

The boronic acid group (-B(OH)₂) is a Lewis acid that can accept a hydroxide ion, converting it to the anionic boronate form (-B(OH)₃⁻). The predicted pKa of this compound is approximately 6.22[1]. This value is the pH at which the neutral boronic acid and the anionic boronate species are present in equal concentrations.

  • Below the pKa (pH < 6.22): The compound is predominantly in its neutral, protonated form, which has very low aqueous solubility.

  • Above the pKa (pH > 6.22): The equilibrium shifts towards the charged, anionic boronate form, which is significantly more soluble in water[2].

At pH 7.4, while you are above the pKa, the solubility may still be insufficient for your desired concentration. The simplest and most direct approach is to increase the pH of your buffer.

Protocol 1: pH-Adjusted Solubilization
  • Weigh the desired amount of 3-(Acetyloxy)-4-nitrophenylboronic acid and add it to a volume of purified water or your base buffer (e.g., phosphate or borate) that is slightly less than your final target volume.

  • While stirring the suspension, add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding the base until the solid material completely dissolves. You should observe a significant increase in solubility as the pH rises above 7.5-8.0.

  • Once dissolved, adjust the pH to your final target value if necessary and bring the solution to the final volume with your buffer.

    • Causality Note: This method directly leverages the acid-base chemistry of the boronic acid moiety. By creating the boronate anion, you are essentially forming a salt in situ, a common and highly effective strategy for increasing the aqueous solubility of acidic drugs and reagents[3].

cluster_0 pH-Dependent Solubility Equilibrium Less_Soluble Neutral Boronic Acid R-B(OH)₂ More_Soluble Anionic Boronate R-B(OH)₃⁻ Less_Soluble->More_Soluble  pH > pKa (Add Base) More_Soluble->Less_Soluble  pH < pKa (Add Acid)

Caption: pH effect on boronic acid solubility.

Q2: My experimental conditions are strictly fixed at a neutral pH, and I cannot increase it. How can I solubilize the compound under these constraints?

A2: Utilize a water-miscible organic co-solvent to create a stock solution.

When pH modification is not an option, using a co-solvent is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to solvate the nonpolar phenyl ring of the molecule.

Commonly used co-solvents for this purpose include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Recommended Co-Solvent Starting Concentrations
Co-SolventTypical Starting % (v/v) in Final SolutionConsiderations
DMSO 0.1 - 5%High solubilizing power; can affect cell viability and enzyme kinetics at >1%.
Ethanol 1 - 10%Generally well-tolerated in biological systems; may cause protein precipitation.
DMF 0.1 - 2%Potent solvent; use with caution due to potential toxicity.
Protocol 2: High-Concentration Stock Preparation with a Co-solvent
  • Dissolve the 3-(Acetyloxy)-4-nitrophenylboronic acid in a minimal amount of 100% DMSO (or your chosen co-solvent) to create a high-concentration stock (e.g., 10-100 mM). The compound should be readily soluble in pure organic solvent.

  • Vortex briefly to ensure complete dissolution.

  • For your experiment, perform a serial dilution of this stock solution directly into your aqueous buffer.

  • Crucial Step: When diluting, add the stock solution to the buffer (not the other way around) while vortexing or stirring vigorously. This prevents the compound from precipitating out of solution as it hits the aqueous phase.

  • Ensure the final concentration of the co-solvent in your working solution is low enough to not interfere with your experiment.

Q3: My assay is highly sensitive to organic co-solvents. Are there any solvent-free alternatives to improve solubility at a fixed pH?

A3: Yes, complexation with diols or polyols is an excellent and often overlooked strategy for boronic acids.

Boronic acids reversibly form stable, five- or six-membered cyclic boronate esters with compounds containing 1,2- or 1,3-diol functionalities. This complexation event often dramatically increases aqueous solubility.

This strategy is so effective that it is used in pharmaceutical formulations of boronic acid-containing drugs[4][5]. Mannitol and sorbitol are common and biocompatible choices[5].

Mechanism of Diol-Mediated Solubilization
  • Ester Formation: The boronic acid reacts with the diol (e.g., mannitol) to form a boronate ester.

  • Increased Hydrophilicity: The resulting complex is often more hydrophilic than the parent boronic acid.

  • pKa Lowering: The formation of the boronate ester can lower the apparent pKa of the boron center, making it more acidic. This means a larger fraction of the compound will exist in the soluble anionic form at a given pH (e.g., pH 7.4)[4].

Protocol 3: Solubilization via Diol Complexation
  • Prepare your aqueous buffer (e.g., PBS, pH 7.4).

  • Add a diol, such as mannitol or glycerol, to the buffer at a concentration significantly higher than that of the boronic acid. A 10- to 100-fold molar excess is a good starting point. (e.g., for a 1 mM boronic acid solution, use 10-100 mM mannitol).

  • Ensure the diol is fully dissolved.

  • Add the solid 3-(Acetyloxy)-4-nitrophenylboronic acid to the diol-containing buffer.

  • Stir the solution. The dissolution should be significantly faster and more complete compared to the buffer without the diol.

Q4: After successfully dissolving the compound, I sometimes see a precipitate form if the solution is left standing. What causes this instability?

A4: This is likely due to the formation of a trimeric anhydride, known as a boroxine.

A common characteristic of boronic acids is their tendency to undergo intermolecular dehydration to form cyclic boroxines. These boroxine species are typically much less soluble than the monomeric boronic acid and will precipitate from solution[4]. This process is an equilibrium reaction that is favored in less polar environments or at high concentrations.

Strategies to Prevent Boroxine Formation:
  • Maintain a Basic pH: Keeping the pH well above the pKa ensures the compound remains in the anionic boronate form (-B(OH)₃⁻). This species cannot dehydrate to form a boroxine, making it the most effective preventative measure.

  • Use Diol Complexation: The formation of a boronate ester with a diol like mannitol protects the boronic acid moiety from intermolecular reactions, thus preventing boroxine formation[4].

  • Prepare Fresh Solutions: The most practical advice for any boronic acid is to prepare solutions fresh for each experiment and avoid long-term storage in aqueous buffers, especially at neutral or acidic pH.

Start Need to dissolve 3-(Acetyloxy)-4-nitrophenylboronic acid Check_pH Can you increase the buffer pH > 8? Start->Check_pH Use_pH Use Protocol 1: Add dilute base (e.g., NaOH) to raise pH and dissolve. Check_pH->Use_pH Yes Check_Solvent Is your assay tolerant to organic co-solvents (e.g., DMSO, EtOH)? Check_pH->Check_Solvent No Success Solution is stable and ready for use. Use_pH->Success Use_Solvent Use Protocol 2: Make concentrated stock in DMSO, then dilute into buffer. Check_Solvent->Use_Solvent Yes Use_Diol Use Protocol 3: Add a diol (e.g., mannitol) to the buffer before adding the compound. Check_Solvent->Use_Diol No Use_Solvent->Success Use_Diol->Success

Caption: Troubleshooting workflow for solubilization.

References
  • Stella, V. J., & Middaugh, C. R. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • ResearchGate. How can I dissolve boric acid to get a Boron % yield of more than 10%?. Discussion Forum. [Link]

  • Cambiaso, K. E., et al. (2007). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. Journal of the American Chemical Society. [Link]

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. Discussion Forum. [Link]

  • Kumar, S., & Singh, S. K. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Modern Chemistry & Applications. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Plamondon, L., et al. (2002). Formulation of boronic acid compounds.

Sources

Technical Support Center: Purification of 3-Acetoxy-4-nitrophenylboronic Acid from Boroxine Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-acetoxy-4-nitrophenylboronic acid and encountering challenges with its purification, specifically the removal of its boroxine byproduct. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the highest purity of your compound for downstream applications.

Introduction: The Challenge of Boroxine Formation

Arylboronic acids are fundamental building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, a common complication in their storage and handling is the propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.[1][2] This equilibrium between the monomeric boronic acid and the boroxine can be a significant source of impurity, impacting reaction stoichiometry, reproducibility, and the overall purity of the final product.[3][4][5]

The formation of boroxine is a reversible process, influenced by factors such as the presence of water, temperature, and the electronic properties of the substituents on the aromatic ring.[1][6][7] For 3-acetoxy-4-nitrophenylboronic acid, the electron-withdrawing nature of the nitro group can influence the position of this equilibrium.[7] This guide will provide you with the necessary tools to understand, identify, and effectively remove boroxine byproducts, ensuring the integrity of your starting material.

Understanding the Boronic Acid-Boroxine Equilibrium

The interconversion between 3-acetoxy-4-nitrophenylboronic acid and its corresponding boroxine is a dynamic equilibrium. Understanding the factors that shift this equilibrium is the first step in devising an effective purification strategy.

Boronic_Acid_Boroxine_Equilibrium cluster_0 Boronic Acid Monomer cluster_1 Boroxine Trimer cluster_2 Water BoronicAcid 3 x 3-Acetoxy-4-nitrophenylboronic Acid Boroxine Triphenylboroxine Derivative BoronicAcid->Boroxine Dehydration (Heat, Anhydrous Conditions) Water 3 x H2O Boroxine->BoronicAcid Hydrolysis (Presence of Water)

Caption: The reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the handling and purification of 3-acetoxy-4-nitrophenylboronic acid.

Q1: How can I confirm the presence of boroxine in my sample of 3-acetoxy-4-nitrophenylboronic acid?

A1: Several analytical techniques can be employed to detect boroxine impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the presence of boroxine can lead to broadened peaks or the appearance of multiple sets of signals for the aromatic protons due to the different chemical environments in the monomer and the trimer.[8] Dissolving a small amount of the sample in a coordinating deuterated solvent like methanol-d4 can help break down the boroxine and simplify the spectrum, providing a clearer picture of the monomeric species.[8]

  • Mass Spectrometry (MS): Mass spectrometry is a direct way to identify the boroxine. The boroxine will appear as a higher molecular weight species corresponding to the mass of three molecules of the boronic acid minus three molecules of water.[8]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can often separate the boronic acid from its boroxine.[9][10] However, it's important to be aware that on-column hydrolysis of the boroxine back to the boronic acid can sometimes occur, potentially complicating the analysis.[8] The use of a buffered mobile phase can help to obtain more reproducible results.[8]

Q2: My NMR spectrum is complex and I suspect boroxine formation. What is a quick way to simplify it for analysis?

A2: As mentioned, dissolving your sample in a coordinating solvent like methanol-d4 for NMR analysis can be very effective. The methanol can interact with the boron center, facilitating the hydrolysis of the boroxine back to the monomeric boronic acid, resulting in a much cleaner and more easily interpretable spectrum.[8]

Q3: I tried to purify my 3-acetoxy-4-nitrophenylboronic acid by silica gel chromatography, but the results were poor. Why is this and what are the alternatives?

A3: Boronic acids are known to interact strongly with silica gel, which can lead to significant streaking, poor separation, and in some cases, decomposition on the column.[11][12] This is a common issue faced by researchers.

Fortunately, there are several more effective alternatives:

  • Recrystallization: This is often the most effective and straightforward method for purifying solid boronic acids.

  • Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.

  • Derivatization: Forming a crystalline adduct, for example with diethanolamine, can facilitate purification by crystallization.[13][14]

Q4: What is the best general approach to remove boroxine byproducts?

A4: The most reliable method to convert the boroxine back to the boronic acid is through hydrolysis. This can be achieved by recrystallizing the material from a solvent system containing water.[1] For instance, recrystallization from hot water or a mixture of an organic solvent and water is often effective.[11]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the recommended purification techniques.

Protocol 1: Purification by Recrystallization

This protocol aims to hydrolyze the boroxine back to the boronic acid and then crystallize the pure monomeric form.

Principle: The solubility of the boronic acid and its boroxine will differ in a given solvent system. By dissolving the mixture in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the less soluble, pure boronic acid should crystallize out, leaving the more soluble impurities (or the other form) in the mother liquor. The presence of water in the solvent system will drive the equilibrium from the boroxine to the boronic acid.

Step-by-Step Methodology:

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent mixture. For 3-acetoxy-4-nitrophenylboronic acid, consider solvent systems like ethanol/water, acetone/water, or ethyl acetate/heptane. The ideal solvent will fully dissolve the compound at an elevated temperature but have low solubility at room temperature or below.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 3-acetoxy-4-nitrophenylboronic acid containing the boroxine byproduct. Add the chosen solvent system and heat the mixture with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified 3-acetoxy-4-nitrophenylboronic acid crystals under vacuum.

Data Summary Table:

ParameterRecommended ConditionExpected Outcome
Solvent System Ethanol/Water (e.g., 9:1 v/v)Good dissolution when hot, poor solubility when cold.
Temperature RefluxComplete dissolution of the crude material.
Cooling Rate Slow cooling to room temperatureFormation of well-defined crystals.
Final Purity >98% (by HPLC or qNMR)Significant reduction or elimination of boroxine.
Protocol 2: Purification by Acid-Base Extraction

This protocol is particularly useful if the boroxine is accompanied by non-acidic impurities.

Principle: Boronic acids are weakly acidic and can be deprotonated by a base to form a water-soluble boronate salt.[11][12] This allows for the separation of the boronic acid from neutral or basic organic impurities through liquid-liquid extraction.

Acid_Base_Extraction Start Crude 3-Acetoxy-4-nitrophenylboronic Acid (in Organic Solvent, e.g., Ethyl Acetate) AddBase Add Aqueous Base (e.g., 1M NaOH) Start->AddBase SeparateLayers Separate Layers AddBase->SeparateLayers OrganicLayer Organic Phase: Neutral/Basic Impurities SeparateLayers->OrganicLayer Discard AqueousLayer Aqueous Phase: Sodium Boronate Salt SeparateLayers->AqueousLayer Acidify Acidify Aqueous Phase (e.g., 1M HCl) AqueousLayer->Acidify Extract Extract with Organic Solvent Acidify->Extract FinalProduct Pure 3-Acetoxy-4-nitrophenylboronic Acid (in Organic Phase) Extract->FinalProduct

Caption: Workflow for the purification of boronic acid via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-acetoxy-4-nitrophenylboronic acid in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous base (e.g., 1 M sodium hydroxide or potassium carbonate). Shake the funnel vigorously, venting frequently.

  • Layer Separation: Allow the layers to separate. The deprotonated boronic acid (as the boronate salt) will partition into the aqueous layer, while non-acidic organic impurities will remain in the organic layer.[11]

  • Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is acidic (check with pH paper). The pure boronic acid will precipitate out of the solution.

  • Extraction of Pure Product: Extract the precipitated boronic acid back into a fresh portion of the organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified 3-acetoxy-4-nitrophenylboronic acid.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). ResearchGate. [Link]

  • Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013, April 3). HETEROCYCLES. [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Reddit. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1275-1277. [Link]

  • Hydrostability of Boroxines. (2025, August 10). ResearchGate. [Link]

  • The Boroxine–Boronic Acid Equilibrium - University of Edinburgh Research Explorer. (2025, October 13). University of Edinburgh Research Explorer. [Link]

  • The Boroxine–Boronic Acid Equilibrium | Journal of the American Chemical Society. (2025, October 13). Journal of the American Chemical Society. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. Waters. [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). [Link]

  • Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - PMC. (2024, January 10). PubMed Central. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Royal Society of Chemistry. [Link]

  • Hall, D. G. (Ed.). (2010). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
  • Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine - ResearchGate. (n.d.). ResearchGate. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (2021, December 1). LCGC International. [Link]

  • The Boroxine-Boronic Acid Equilibrium - PubMed. (2025, October 22). PubMed. [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025, November 8). Reddit. [Link]

  • The Boroxine-Boronic Acid Equilibrium | Request PDF - ResearchGate. (2025, October 22). ResearchGate. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC. (2022, April 18). PubMed Central. [Link]

  • US10377700B2 - Process for the recovery of a boronic acid - Google Patents. (n.d.).
  • Boroxine - Wikipedia. (n.d.). Wikipedia. [Link]

  • 4-Nitrophenylboronic acid | C6H6BNO4 | CID 2773552 - PubChem. PubChem. [Link]

Sources

Storage conditions to prevent degradation of acetoxy-phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage & Stability of Acetoxy-Phenylboronic Acids Role: Senior Application Scientist, Technical Support Division

Technical Support Center: Acetoxy-Phenylboronic Acid Stability

Status: Operational Version: 2.4 (Current) Scope: Preservation, Diagnosis, and Restoration of Acetoxy-Functionalized Boronic Acids.

Executive Summary: The Stability Triad

Researchers often misdiagnose the degradation of acetoxy-phenylboronic acids (AcO-PBAs). Unlike standard organic reagents, these compounds face three distinct stability threats. Understanding the difference between reversible speciation and irreversible degradation is critical for experimental success.

Your storage strategy must mitigate three specific pathways:

  • Protodeboronation (Irreversible): Cleavage of the C-B bond, yielding acetoxybenzene.

  • Ester Hydrolysis (Irreversible): Loss of the acetyl group, yielding hydroxyphenylboronic acid.

  • Boroxine Cycle (Reversible): Dehydration to the anhydride trimer.

Diagnostic Module: Is My Compound Degraded?

Before discarding reagents, perform this diagnostic workflow. Visual inspection is insufficient; white powder can be pure boronic acid, boroxine, or degraded phenol.

The Diagnostic Flowchart

Diagnosis Start Sample Analysis (1H & 11B NMR) Check1 1H NMR: Is Acetyl Methyl Peak Present? (~2.3 ppm) Start->Check1 Check2 1H NMR: Are Aromatic Signals Shifted Upfield? Check1->Check2 Yes Result_Hydrolysis CRITICAL FAILURE: Ester Hydrolysis (Irreversible) Check1->Result_Hydrolysis No (Peak Missing/Shifted) Check3 11B NMR: Chemical Shift Value? Check2->Check3 No (Boronic-like) Result_Deboronation CRITICAL FAILURE: Protodeboronation (Irreversible) Check2->Result_Deboronation Yes (Benzene-like) Result_Boroxine WARNING: Boroxine Formation (Reversible) Check3->Result_Boroxine ~19-22 ppm (Sharp) Result_Pure PASS: Intact Reagent Check3->Result_Pure ~28-30 ppm (Broad)

Figure 1: Diagnostic logic for distinguishing between chemical degradation and physical dehydration.

Quantitative Analysis Table
FeatureIntact AcO-PBABoroxine (Trimer)Hydrolyzed (Phenol)Protodeboronated
Status Usable Usable (Requires activation) Trash Trash
1H NMR (Me) Singlet ~2.3 ppmSinglet ~2.3 ppmMissing or Shifted (OH)Singlet ~2.3 ppm
11B NMR Broad ~29 ppmSharp ~20-22 ppmN/A (No Boron)N/A (Boric Acid peak ~19 ppm)
Solubility High in MeOH/DMSOLower, slow dissolutionHighVariable

Prevention: The "Inert-Seal" Storage Protocol

Objective: Prevent moisture ingress (triggers ester hydrolysis) and oxidative stress (triggers C-B bond cleavage).

The Mechanism: Boronic acids are Lewis acids. In the presence of ambient moisture, they form hydrates. However, for acetoxy derivatives, moisture is a dual threat: it promotes the reversible formation of boroxines and the irreversible hydrolysis of the ester to a phenol.

Protocol Steps:
  • Primary Containment:

    • Never return unused powder to the original bottle if it has been exposed to humid air for >5 minutes.

    • Transfer aliquots into amber glass vials with PTFE-lined caps . Avoid polyethylene (PE) caps as they are permeable to oxygen over long periods.

  • Atmosphere Exchange:

    • Flush the headspace with dry Nitrogen (

      
      ) or Argon (
      
      
      
      ) for 15 seconds before capping.
    • Why? Oxygen accelerates C-B oxidation to C-O (phenol formation), a process catalyzed by light and trace metals.

  • The Parafilm Fallacy:

    • Do NOT rely solely on Parafilm. It is permeable to moisture over months.

    • Correct Method: Use electrical tape or a heat-shrink band over the cap-bottle junction for long-term storage (>3 months).

  • Thermal Regulation:

    • Store at -20°C .

    • Critical: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the powder, accelerating ester hydrolysis.

Restoration: Recovering from Boroxine Dehydration

Scenario: Your 11B NMR shows a sharp peak at 20 ppm (Boroxine), and the stoichiometry of your Suzuki coupling is failing.

Theory: Boronic acids (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and boroxines (

) exist in equilibrium.[1] Vacuum drying or desiccator storage shifts the equilibrium toward the boroxine (anhydride).

The Re-Hydration Workflow:

  • Solvent Choice: Dissolve the compound in a solvent mixture of THF:Water (9:1) .

  • Equilibration: Stir for 30 minutes at room temperature. The water acts as a nucleophile, attacking the boron center and breaking the anhydride ring.

  • Recovery:

    • Add excess non-polar solvent (e.g., Hexanes or Pentane) to precipitate the monomeric acid.

    • Filter and air-dry (do not heat-dry under high vacuum, or you will re-form the boroxine).

Frequently Asked Questions (FAQs)

Q: Can I store stock solutions of Acetoxy-Phenylboronic Acid in DMSO or Methanol? A: NO.

  • Methanol: Boronic acids rapidly form boronic esters with methanol (

    
    ). While often reversible in aqueous reaction conditions, this changes the concentration and can complicate HPLC analysis.
    
  • DMSO: Over time, DMSO can act as a mild oxidant, potentially cleaving the C-B bond, especially if trace acid is present.

  • Recommendation: Prepare solutions fresh. If necessary, DMA (Dimethylacetamide) is superior to DMSO for short-term stability (24-48 hours).

Q: My sample has turned slightly yellow. Is it ruined? A: Likely yes. Yellowing often indicates the formation of quinone-like species resulting from the oxidation of the phenol (which itself resulted from the hydrolysis of the acetoxy group). Run a 1H NMR. If >5% impurity is detected, recrystallize or discard.

Q: Why does the protocol forbid heating during drying? A: Thermal Dehydration. Heating acetoxy-phenylboronic acid >50°C under vacuum drives off water, forcing the thermodynamic equilibrium toward the boroxine trimer. While the trimer is chemically active, its molecular weight is different (


), which causes stoichiometry errors in precise catalytic calculations.

Q: I am shipping these compounds to a collaborator. What is required? A: Ship with cold packs (4°C) and desiccant packs. The acetoxy group is relatively stable for days at ambient temp, but heat spikes (>30°C) in transit can accelerate protodeboronation.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][3] Wiley-VCH.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Iwnetzki, J., et al. (2025). The Boroxine-Boronic Acid Equilibrium. National Institutes of Health (PubMed).

  • BenchChem Technical Support. (2025). Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids.

Sources

Technical Support Center: Minimizing Homocoupling with Nitrophenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of nitrophenylboronic acids in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to minimize homocoupling and other prevalent side reactions, thereby maximizing the yield and purity of your target compounds.

Introduction: The Challenge of Nitrophenylboronic Acids

Nitrophenylboronic acids are valuable building blocks in medicinal chemistry and materials science. However, their electron-deficient nature and the steric hindrance from the ortho-nitro group present unique challenges in palladium-catalyzed cross-coupling reactions. These substrates are particularly susceptible to two major side reactions: palladium-catalyzed homocoupling to form dinitrobiphenyls, and protodeboronation, which leads to the formation of nitrobenzene. This guide will delve into the mechanisms of these side reactions and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it more prevalent with nitrophenylboronic acids?

Homocoupling is a side reaction in which two molecules of the boronic acid couple to form a symmetrical biaryl. In the context of nitrophenylboronic acid, this results in the formation of a dinitrobiphenyl impurity, which consumes your starting material and complicates purification. This reaction is often promoted by the presence of oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then participate in a catalytic cycle that leads to homocoupling. Additionally, if a Pd(II) precatalyst (like Pd(OAc)₂) is used, it can directly react with the boronic acid to generate the homocoupled product during its reduction to the active Pd(0) state.

Q2: What are the visual cues that significant homocoupling or other side reactions are occurring?

A common visual indicator of trouble is the rapid formation of a black precipitate, known as palladium black. This signifies the decomposition of the palladium catalyst from its active, soluble form into an inactive, aggregated state. This is often a consequence of an unstable catalytic cycle, which can be exacerbated by high temperatures or an inappropriate ligand choice. The formation of palladium black is often concurrent with an increase in side reactions like homocoupling.

Q3: Besides homocoupling, what other major side reaction should I be aware of with nitrophenylboronic acids?

The other significant side reaction is protodeboronation . This is the cleavage of the C–B bond by a proton source (often water, which can be present in the solvent or introduced with hygroscopic bases), replacing the boronic acid group with a hydrogen atom. For nitrophenylboronic acid, this results in the formation of nitrobenzene. The electron-withdrawing nature of the nitro group makes the C–B bond more susceptible to this cleavage.

Q4: Can I use a standard palladium catalyst like Pd(PPh₃)₄ for couplings with nitrophenylboronic acids?

While Pd(PPh₃)₄ can be used, it is often not the most effective choice for challenging substrates like 2-nitrophenylboronic acid. The steric hindrance from the ortho-nitro group often requires more specialized ligands to achieve high yields. Modern, bulky, and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands, are generally more effective. These ligands promote a faster rate of the desired cross-coupling reaction, which can outcompete the rates of homocoupling and protodeboronation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Q: My reaction has a high percentage of the dinitrobiphenyl homocoupling product. What are the likely causes and how can I fix it?

A: High levels of homocoupling are almost always linked to the presence of oxygen and/or the use of a Pd(II) precatalyst without proper precautions.

Causality: Oxygen reacts with the active Pd(0) catalyst to form a palladium peroxo species (L₂Pd(η²-O₂)). This complex is a key intermediate in the homocoupling pathway. It can react with two molecules of boronic acid to ultimately form the homocoupled product and regenerate a Pd(II) species, which can continue this unwanted cycle.

Solutions & Protocols:
  • Rigorous Degassing is Critical: The most crucial step to prevent homocoupling is the thorough removal of dissolved oxygen from your solvents and reaction mixture.

    • Inert Gas Sparging: For routine preparations, bubbling argon or nitrogen through your solvent for 20-30 minutes can be effective.

    • Freeze-Pump-Thaw (FPT): For highly sensitive reactions, the freeze-pump-thaw method is the gold standard for degassing.

    Protocol 1: Freeze-Pump-Thaw Degassing

    • Place your solvent or reaction mixture in a Schlenk flask, ensuring it is no more than half full.

    • Freeze the contents by carefully immersing the flask in a liquid nitrogen bath.

    • Once completely frozen, open the flask to a high vacuum line for 5-10 minutes to remove gases from the headspace.

    • Close the stopcock to the vacuum line and allow the contents to thaw completely at room temperature. You may observe gas bubbles being released from the liquid as it thaws.

    • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.

    • After the final cycle, backfill the flask with an inert gas like argon or nitrogen.

  • Choice of Palladium Precatalyst:

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂. Pd(II) sources require an initial reduction to Pd(0) to enter the catalytic cycle, and this reduction can sometimes be mediated by the boronic acid, leading to homocoupling.

    • Modern Precatalysts: Consider using modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed for rapid and clean generation of the active Pd(0) species, which can help to minimize side reactions.

Q: My main byproduct is nitrobenzene, and the overall conversion is low. What is causing this and how can I improve my yield?

A: The formation of nitrobenzene is a clear indication of protodeboronation. This is a common issue with electron-deficient boronic acids, especially in the presence of water and a strong base.

Causality: The electron-withdrawing nitro group makes the ipso-carbon attached to the boron more electrophilic and thus more susceptible to protonolysis. The presence of water, often in conjunction with the base, provides the proton source for this undesired reaction.

Solutions & Protocols:
  • Use a More Stable Boronic Acid Surrogate: The most effective strategy to combat protodeboronation is to use a more stable derivative of the boronic acid that releases the active species slowly in situ. N-methyliminodiacetic acid (MIDA) boronates are exceptionally effective for this purpose.

    Protocol 2: Suzuki-Miyaura Coupling using a Nitrophenylboronic Acid MIDA Ester

    • Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), the nitrophenylboronic acid MIDA ester (1.1-1.2 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).

    • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

    • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., THF/water 10:1). Then, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%).

    • Reaction: Stir the reaction at a moderate temperature (e.g., 40-60 °C). The MIDA ester will slowly hydrolyze under these basic aqueous conditions to release the boronic acid, keeping its concentration low and minimizing protodeboronation.

    • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up.

  • Optimize the Base and Solvent System:

    • Base Selection: Weaker inorganic bases are often preferable to strong bases like NaOH or KOH, which can accelerate protodeboronation.

BaseTypical EquivalentsComments
K₃PO₄ 2.0 - 3.0Often an excellent choice for sensitive substrates.
Cs₂CO₃ 2.0 - 3.0Highly effective, but more expensive.
K₂CO₃ 2.0 - 3.0A good starting point, but can be more basic in solution than K₃PO₄.
KF 2.0 - 3.0A mild base, can be effective in some systems.

Q: My reaction turns black and stalls, resulting in a low yield of the desired product. What's happening?

A: The formation of palladium black indicates catalyst decomposition. This is a common failure mode in palladium catalysis and can be caused by several factors, especially with challenging substrates.

Causality: The active Pd(0) catalyst is a coordinatively unsaturated species. If the ligand concentration is too low, or if the ligands are not sterically bulky enough to protect the palladium center, these species can aggregate and precipitate as inactive palladium black. High temperatures can also accelerate this process.

Solutions & Protocols:
  • Ligand Selection is Key: For sterically hindered and electron-deficient substrates like 2-nitrophenylboronic acid, the choice of ligand is paramount.

    • Use Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended. Their steric bulk helps to stabilize the monomeric Pd(0) species and prevent aggregation, while their electron-donating nature facilitates the rate-limiting oxidative addition step.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can form very stable complexes with palladium, making them highly resistant to decomposition.

Ligand TypeExampleKey Features
Biaryl Phosphines SPhos, XPhosHigh activity, promotes fast reaction rates.
NHCs IPr, SIMesForms highly stable catalysts, good for challenging couplings.
Traditional Phosphines PPh₃, P(t-Bu)₃PPh₃ is often too slow; P(t-Bu)₃ can be effective but is pyrophoric.
  • Control the Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It is often better to run the reaction at a lower temperature for a longer period. For nitrophenylboronic acids, starting at a temperature around 60-80 °C is advisable.

  • Ensure Proper Ligand-to-Palladium Ratio: The ratio of ligand to palladium is crucial. For monodentate ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is typically used. For the Buchwald-type ligands, they are often used in a 1:1 or 2:1 ratio with the palladium source, or more conveniently, as pre-formed, air-stable precatalysts.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura coupling pathway and the undesired homocoupling side reaction.

Desired Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X Pd0:e->ArPdX:w Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX:e->ArPdAr_prime:w Ar'-B(OH)₂ + Base Transmetalation Transmetalation ArPdAr_prime:n->Pd0:s Product Ar-Ar' (Desired Product) ArPdAr_prime:s->Product:n RedElim Reductive Elimination ArX Ar-X (Aryl Halide) Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base

Caption: The desired Suzuki-Miyaura catalytic cycle.

Undesired Homocoupling Pathway (Oxygen-Mediated)

Homocoupling_Cycle Pd0 Pd(0)L₂ Peroxo L₂Pd(η²-O₂) (Peroxo Complex) Pd0:e->Peroxo:w + O₂ O2 O₂ Adduct1 Adduct with ArB(OH)₂ Peroxo:e->Adduct1:w + ArB(OH)₂ ArPdOH Ar-Pd(II)L₂-OH Adduct1:e->ArPdOH:w ArPdAr Ar-Pd(II)L₂-Ar ArPdOH:e->ArPdAr:w + ArB(OH)₂ (Transmetalation) ArPdAr:n->Pd0:s Homocoupling_Product Ar-Ar (Homocoupling Product) ArPdAr:s->Homocoupling_Product:n Reductive Elimination ArBOH2_1 ArB(OH)₂ ArBOH2_2 ArB(OH)₂

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of 3-(Acetyloxy)-4-nitrophenylboronic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of building blocks is paramount. Phenylboronic acids are cornerstone reagents, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(acetyloxy)-4-nitrophenylboronic acid, a versatile, though complex, substituted arylboronic acid. We will dissect its spectral features not in isolation, but through a rigorous comparison with structurally related analogues to provide a deeper understanding of substituent effects and ensure confident characterization.

The Foundational Principles: Decoding Substituent Effects in ¹H NMR

Before analyzing the target molecule, it is crucial to understand how substituents on a benzene ring influence the chemical environment of its protons. The position of a signal on the x-axis of an NMR spectrum, its chemical shift (δ), is determined by the electron density around the proton.[2]

  • Electron-Withdrawing Groups (EWGs): Groups like the nitro (-NO₂) group strongly pull electron density away from the aromatic ring. This "deshields" the aromatic protons, leaving them more exposed to the external magnetic field. Consequently, protons influenced by an EWG resonate at a higher chemical shift (further downfield, to the left of the spectrum).[3][4]

  • Electron-Donating Groups (EDGs): Groups like an acetyloxy (-OAc) or hydroxyl (-OH) group donate electron density to the ring, "shielding" the aromatic protons. This causes them to resonate at a lower chemical shift (further upfield, to the right).[3]

The magnitude of these shifts depends on the proton's position (ortho, meta, or para) relative to the substituent. This principle is the key to assigning the signals in a polysubstituted benzene ring like that of our target molecule.

Predicted ¹H NMR Spectrum of 3-(Acetyloxy)-4-nitrophenylboronic acid

Let's apply these principles to predict the spectrum of our target molecule. The structure contains three distinct aromatic protons and a methyl group from the acetate moiety.

Structure of 3-(Acetyloxy)-4-nitrophenylboronic acid with proton labels
  • H-2: This proton is ortho to the boronic acid group and meta to both the nitro and acetyloxy groups. It will be influenced by all three, but the ortho relationship to the boronic acid will be significant.

  • H-5: This proton is ortho to the nitro group and meta to the acetyloxy and boronic acid groups. The powerful deshielding effect of the ortho-nitro group is expected to shift this proton significantly downfield.[3]

  • H-6: This proton is ortho to the acetyloxy group, meta to the boronic acid, and para to the nitro group. It will experience a mix of shielding from the -OAc group and deshielding from the -NO₂ group.

  • -CH₃: The three protons of the acetyl methyl group are aliphatic and not directly attached to the ring. They will appear as a sharp singlet in the upfield region, typically around 2.0-2.5 ppm.[2]

  • -B(OH)₂: The protons on the boronic acid's hydroxyl groups are acidic and often exchange with trace water in the solvent. This can result in a broad signal that can vary in chemical shift, or sometimes not be observed at all.[5]

Multiplicity (Splitting): Based on the n+1 rule, where 'n' is the number of non-equivalent neighboring protons, we can predict the splitting pattern.[2][6]

  • H-2 is adjacent only to H-6 (a proton on a neighboring carbon is too far away), but long-range coupling might occur. However, we primarily expect it to be a doublet due to H-6.

  • H-5 is coupled only to H-6, so it should appear as a doublet.

  • H-6 is coupled to both H-2 and H-5. However, given the substitution pattern, it is coupled primarily to H-5, appearing as a doublet of doublets.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A robust and reproducible protocol is essential for accurate spectral acquisition.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5-10 mg of 3-(acetyloxy)-4-nitrophenylboronic acid.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve polar compounds and solubilize the -B(OH)₂ protons.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the tube into the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Experimental Workflow Diagram

G cluster_workflow ¹H NMR Acquisition Workflow A Weigh Sample B Dissolve in Deuterated Solvent with TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer & Shim C->D E Acquire Spectrum D->E F Process Data (FT, Phasing, Baseline Correction) E->F

Caption: A standardized workflow for acquiring a high-quality ¹H NMR spectrum.

Comparative Spectral Analysis

The true power of NMR analysis comes from comparison. By examining the spectra of simpler, related molecules, we can definitively assign the signals for 3-(acetyloxy)-4-nitrophenylboronic acid and understand the electronic contribution of each substituent.

CompoundAromatic ProtonApprox. Chemical Shift (δ, ppm)MultiplicityRationale for Shift
Phenylboronic acid [7]H-2, H-6 (ortho)~7.8-8.0DoubletDeshielded by adjacent -B(OH)₂ group.
H-3, H-5 (meta)~7.3-7.4TripletLess affected by the boronic acid group.
H-4 (para)~7.3-7.4Triplet
4-Nitrophenylboronic acid [8][9]H-2, H-6 (ortho to -B(OH)₂)~7.9-8.0DoubletDeshielded by -B(OH)₂, but meta to the powerful -NO₂ EWG.
H-3, H-5 (ortho to -NO₂)~8.2DoubletStrongly deshielded by the ortho -NO₂ group, shifting them significantly downfield.
3-Hydroxyphenylboronic acid H-2~7.3-7.4Singlet/DoubletOrtho to -B(OH)₂ but also ortho to the -OH EDG, resulting in a complex shielding effect.
H-4, H-6~7.0-7.2MultipletInfluenced by ortho/para directing -OH group, leading to upfield shifts.
H-5~6.8-6.9TripletMeta to both groups, but shielded by the ring's overall increased electron density.
3-(Acetyloxy)-4-nitrophenylboronic acid (Target) H-2 ~8.0-8.2 Doublet Meta to both -OAc and -NO₂, but ortho to -B(OH)₂. Experiences deshielding.
H-5 ~8.3-8.5 Doublet Most downfield proton. Directly ortho to the strongly deshielding -NO₂ group.
H-6 ~7.5-7.7 Doublet of Doublets Ortho to the -OAc group (shielding) but para to the -NO₂ group (deshielding). The net effect places it upfield relative to H-2 and H-5.

Analysis of Comparison:

  • Comparing 4-nitrophenylboronic acid to phenylboronic acid shows the dramatic downfield shift (~0.4 ppm) caused by a nitro group on the protons ortho to it.[7][8][9]

  • The introduction of the acetyloxy group at position 3 in our target molecule breaks the symmetry seen in 4-nitrophenylboronic acid.

  • The proton at H-5 in our target molecule is the most deshielded, consistent with it being ortho to the potent nitro group. Its chemical shift is even greater than the ortho protons in 4-nitrophenylboronic acid, highlighting the combined electronic effects.

  • The proton at H-6 is shifted significantly upfield compared to the other aromatic protons of the target molecule. This is the hallmark of being ortho to an electron-donating acetyloxy group, which shields this proton more effectively than the other protons are shielded.

Application Context: Quality Control for Suzuki-Miyaura Coupling

3-(Acetyloxy)-4-nitrophenylboronic acid is a valuable building block for synthesizing complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction.[1] The success of this reaction is critically dependent on the purity and structural integrity of the boronic acid starting material.

Why NMR is Critical:

  • Purity Assessment: ¹H NMR can quickly identify impurities. The presence of unreacted starting material, such as 3-hydroxy-4-nitrophenylboronic acid, would be evident from the absence of the acetate singlet around 2.3 ppm and the appearance of a broad -OH signal.

  • Isomer Confirmation: It confirms the correct substitution pattern. An incorrect isomer would yield a completely different splitting pattern and set of chemical shifts.

  • Stability and Degradation: Boronic acids can undergo protodeboronation (loss of the -B(OH)₂ group).[10] NMR can detect this degradation product, which would present as a simpler spectrum corresponding to 3-acetoxy-nitrobenzene.

Suzuki-Miyaura Catalytic Cycle

The boronic acid plays a crucial role in the transmetalation step of the catalytic cycle.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) Catalyst pd2_complex Ar-Pd(II)-X Complex pd0->pd2_complex Oxidative Addition (+ Ar-X) transmetalation_complex Ar-Pd(II)-Ar' Complex pd2_complex->transmetalation_complex Transmetalation (+ Ar'-B(OH)₂ & Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' Product transmetalation_complex->product Releases Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the key transmetalation step.

Conclusion

The ¹H NMR spectrum of 3-(acetyloxy)-4-nitrophenylboronic acid is a clear illustration of the predictable, yet nuanced, effects of multiple substituents on an aromatic ring. By understanding the fundamental principles of shielding and deshielding, and by comparing the spectrum to simpler analogues, a confident and unambiguous structural assignment is readily achievable. The downfield signal of the proton ortho to the nitro group (H-5), the intermediate position of the proton ortho to the boronic acid (H-2), and the relatively upfield signal of the proton ortho to the acetyloxy group (H-6) serve as distinct fingerprints for this molecule. For the synthetic chemist, this analytical rigor is not merely academic; it is a prerequisite for the successful application of this reagent in powerful synthetic methodologies like the Suzuki-Miyaura coupling, ensuring the integrity of the final product.

References

  • Su, G. M., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for manuscript b504781g. Retrieved February 12, 2024, from [Link]

  • Kaczorowska, E., et al. (2023). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. ResearchGate. Available at: [Link]

  • South Dakota State University. (n.d.). 11B NMR Chemical Shifts. Retrieved February 12, 2024, from [Link]

  • Huang, B. (2016). Response to "Suzuki Coupling?". ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Nitrophenylboronic Acid. Retrieved February 12, 2024, from [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - 1H NMR - Chemical Shifts. Retrieved February 12, 2024, from [Link]

  • PubChem. (n.d.). 4-Nitrophenylboronic acid. Retrieved February 12, 2024, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 12, 2024, from [Link]

  • NMR Spectroscopy Interpretation (Example). (2023, December 4). YouTube. Retrieved February 12, 2024, from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved February 12, 2024, from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved February 12, 2024, from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 12, 2024, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved February 12, 2024, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 12, 2024, from [Link]

  • SpectraBase. (n.d.). 3-Nitrophenylboronic acid - 1H NMR - Chemical Shifts. Retrieved February 12, 2024, from [Link]

  • ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... Retrieved February 12, 2024, from [Link]

  • ChemRxiv. (2021). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. Retrieved February 12, 2024, from [Link]

Sources

Comparative Guide: HPLC Quantification of 3-(Acetyloxy)-4-nitrophenylboronic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Acetyloxy)-4-nitrophenylboronic acid (3-ANPBA) presents a "triple threat" to standard chromatographic workflows:

  • Boronic Acid Tailing: The empty p-orbital on the boron atom interacts strongly with residual silanols on silica columns, causing severe peak tailing.

  • Boroxine Equilibrium: In non-aqueous or neutral conditions, boronic acids spontaneously dehydrate into cyclic trimers (boroxines), leading to split peaks or broad "humps."

  • Ester Instability: The acetoxy group at the C3 position is susceptible to hydrolysis, particularly in basic buffers or protic solvents like methanol (transesterification).

This guide compares a Generic Method (commonly attempted but flawed) against an Optimized Acid-Stabilized Method . The optimized protocol utilizes high-coverage C18 chemistry and pH control to force the boroxine-to-monomer equilibrium, ensuring a single, sharp peak for accurate quantification.

Part 1: The Challenge & Mechanistic Insight

The Boroxine-Silanol Trap

Standard HPLC conditions often fail because they treat 3-ANPBA as a simple organic molecule. However, the boron atom behaves as a Lewis acid.[1]

  • Mechanism A (Tailing): At neutral pH, the boron atom coordinates with anionic silanols on the column stationary phase, causing irreversible adsorption or severe tailing.

  • Mechanism B (Split Peaks): In the absence of sufficient water or acid, the analyte exists as a mixture of monomer (Acid) and trimer (Boroxine). These species have different polarities and retention times.

Visualizing the Equilibrium

The following diagram illustrates the chemical equilibria that must be controlled during separation.

BoronicEquilibrium cluster_Control Optimized Control Strategy Boroxine Boroxine (Trimer) (Broad/Split Peak) Monomer Boronic Acid (Monomer) (Desired Analyte) Boroxine->Monomer + H2O / Acid (Fast Kinetics) Silanol Silanol Interaction (Peak Tailing) Monomer->Silanol Neutral pH Interaction Hydrolysis Hydrolyzed Impurity (De-acetylated) Monomer->Hydrolysis High pH or Methanol Acid Acidic Mobile Phase (pH ~2.5) Acid->Monomer Stabilizes Monomer Acid->Silanol Suppresses Ionization

Caption: Figure 1. Chemical equilibria affecting 3-ANPBA chromatography. Acidic conditions drive the equilibrium toward the monomer and suppress silanol interactions.

Part 2: Comparative Analysis

The following table contrasts a typical "Generic" approach with the "Optimized" protocol.

ParameterMethod A: Generic (Flawed)Method B: Optimized (Recommended)
Column Standard C18 (e.g., 5µm generic silica)High-Strength Silica (HSS) T3 or End-capped C18
Mobile Phase A Water (Neutral)0.1% Formic Acid in Water
Mobile Phase B Methanol0.1% Formic Acid in Acetonitrile
Diluent Methanol (MeOH)Acetonitrile (ACN) / Water (50:50)
Primary Artifacts Peak splitting (Boroxine), Tailing (Silanol), Transesterification (Methoxy-adducts)Single sharp peak; Minimal tailing (Tf < 1.2)
LOD/LOQ High (due to broad peaks)Low (Sharp peak height)
Stability Poor (Acetate hydrolysis in MeOH)High (Stable in ACN/Acid)
Why Method A Fails
  • Methanol Diluent: Methanol can react with the boronic acid to form methyl boronic esters or transesterify the acetoxy group, creating "ghost" impurity peaks.

  • Neutral pH: Without acid, the silanols on the column are ionized (

    
    ), acting as strong binding sites for the boron atom.
    

Part 3: Optimized Experimental Protocol

Reagents & Equipment
  • Analyte: 3-(Acetyloxy)-4-nitrophenylboronic acid (Reference Standard).[2]

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water.

  • Additives: Formic Acid (LC-MS grade). Do not use Phosphate buffers if MS detection is potential, and to avoid precipitation with high organic gradients.

  • Column: Waters XSelect HSS T3 (

    
    ) or Agilent Zorbax Eclipse Plus C18. Reasoning: HSS T3 technology is specifically designed to retain polar compounds and withstand acidic conditions with minimal silanol activity.
    
Preparation of Solutions

Diluent (Important): Mix Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

  • Note: The presence of water in the diluent ensures the boroxine is fully converted to the boronic acid monomer before injection.

Standard Preparation:

  • Accurately weigh 10 mg of 3-ANPBA into a 20 mL amber volumetric flask (light sensitive due to nitro group).

  • Dissolve in 10 mL of 100% Acetonitrile first (to ensure solubility of the ester).

  • Make up to volume with 0.1% Formic Acid in Water.

  • Final Concentration: 0.5 mg/mL.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Control is vital; higher temps can accelerate hydrolysis).

  • Detection: UV at 265 nm (Nitro-aromatic

    
    ) and 220 nm (for non-aromatic impurities).
    
  • Injection Volume: 5 - 10

    
    .
    

Gradient Table:

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met:

  • Tailing Factor (Tf):

    
     (Indicates successful suppression of silanol interactions).
    
  • Theoretical Plates (N):

    
     (Indicates sharp focusing of the monomer).
    
  • %RSD (Area):

    
     for 5 replicate injections (Indicates equilibrium stability).
    

Part 4: Analytical Workflow Diagram

This workflow ensures data integrity from sample prep to final quantification.

Workflow Start Sample Weighing (Amber Glass) Dissolve Dissolution (100% ACN first, then Water/Acid) Start->Dissolve Avoid MeOH Inject HPLC Injection (Acidic Mobile Phase) Dissolve->Inject Immediate Analysis Separation Separation (Monomer Form Stabilized) Inject->Separation HSS T3 Column Detection UV Detection (265 nm) Separation->Detection No Boroxine Split Analysis Data Processing (Integrate Monomer Peak) Detection->Analysis Quantify

Caption: Figure 2. Step-by-step analytical workflow emphasizing solvent selection to prevent degradation.

References

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Link

  • Duval, F., et al. (2015).[3] Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.[1][3][4] Journal of Chromatography A, 1417, 57-63.[3][4] Link

  • Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 88, 562-568. Link

  • Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.[5] Technical Guide.[6] Link

  • Sigma-Aldrich. (n.d.). 3-(Acetyloxy)-4-nitrophenylboronic acid Product Specification.Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitrophenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Nitrophenylboronic Acids

Nitrophenylboronic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. They serve as crucial building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules and have shown potential as inhibitors for various enzymes. Understanding the structural nuances of these molecules is paramount for their effective application. Mass spectrometry stands as a powerful analytical technique for the characterization of these compounds, and a thorough understanding of their fragmentation patterns is essential for unambiguous identification and structural elucidation.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of ortho-, meta-, and para-nitrophenylboronic acid isomers. By examining the influence of the nitro group's position on the fragmentation pathways, this document aims to equip researchers with the knowledge to confidently identify these important molecules in complex matrices.

Analytical Approach: Harnessing the Power of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like nitrophenylboronic acids. For the purpose of this guide, we will focus on negative-ion ESI-MS/MS, as the acidic nature of the boronic acid and the electron-withdrawing nitro group favor the formation of deprotonated molecules, [M-H]⁻. Tandem mass spectrometry (MS/MS) allows for the isolation of the precursor ion and its subsequent fragmentation through collision-induced dissociation (CID), providing detailed structural information.

A typical experimental workflow for the analysis of nitrophenylboronic acids is outlined below:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Nitrophenylboronic Acid Isomer dissolution Dissolve in Methanol/Water sample->dissolution lc Liquid Chromatography (Reversed-Phase C18) dissolution->lc Injection esi Electrospray Ionization (Negative Mode) lc->esi ms1 MS1: Precursor Ion Selection ([M-H]⁻) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Fragment Ion Analysis cid->ms2 spectrum Mass Spectrum Interpretation ms2->spectrum comparison Comparative Analysis of Isomers spectrum->comparison

Caption: A generalized workflow for the LC-ESI-MS/MS analysis of nitrophenylboronic acid isomers.

Fragmentation Patterns: A Tale of Three Isomers

The position of the nitro group on the phenyl ring significantly influences the fragmentation pathways of nitrophenylboronic acids. This is primarily due to "ortho effects," where the proximity of the nitro and boronic acid groups in the ortho isomer leads to unique fragmentation patterns not observed in the meta and para isomers.[1][2]

Common Fragmentation Pathways

Despite their differences, all three isomers are expected to exhibit some common fragmentation pathways characteristic of nitroaromatic compounds. These include the neutral loss of nitric oxide (NO, 30 Da) and nitrogen dioxide (NO₂, 46 Da).[3]

Ortho-Nitrophenylboronic Acid (CAS: 5570-19-4): The Influence of Proximity

The close proximity of the nitro and boronic acid groups in the ortho isomer facilitates intramolecular interactions that dominate its fragmentation spectrum. A key fragmentation pathway involves the loss of a water molecule (H₂O, 18 Da) followed by the loss of carbon monoxide (CO, 28 Da). This is a classic example of an "ortho effect" where the two functional groups interact to form a cyclic intermediate, which then fragments.

ortho_fragmentation M_H [M-H]⁻ m/z 166 loss_H2O [M-H-H₂O]⁻ m/z 148 M_H->loss_H2O - H₂O loss_CO [M-H-H₂O-CO]⁻ m/z 120 loss_H2O->loss_CO - CO

Caption: Proposed primary fragmentation pathway for ortho-nitrophenylboronic acid.

This unique pathway for the ortho isomer serves as a diagnostic tool for its differentiation from the meta and para isomers.

Meta-Nitrophenylboronic Acid (CAS: 13331-27-6): Classic Nitroaromatic Fragmentation

In the absence of the ortho effect, the fragmentation of meta-nitrophenylboronic acid is expected to follow the more conventional pathways for nitroaromatic compounds. The primary fragmentation is likely the loss of the nitro group as nitrogen dioxide (NO₂), resulting in a fragment ion at m/z 120. The loss of nitric oxide (NO) to form a fragment at m/z 136 is also a probable pathway.

meta_fragmentation M_H [M-H]⁻ m/z 166 loss_NO2 [M-H-NO₂]⁻ m/z 120 M_H->loss_NO2 - NO₂ loss_NO [M-H-NO]⁻ m/z 136 M_H->loss_NO - NO

Caption: Predicted major fragmentation pathways for meta-nitrophenylboronic acid.

Para-Nitrophenylboronic Acid (CAS: 24067-17-2): Similar to Meta, with Subtle Differences

Similar to the meta isomer, the fragmentation of para-nitrophenylboronic acid is anticipated to be dominated by the loss of the nitro group. The primary fragment ions are expected to be observed at m/z 120 (loss of NO₂) and m/z 136 (loss of NO). While the major fragmentation pathways are similar to the meta isomer, the relative intensities of these fragment ions may differ due to the different electronic environment of the para position.

para_fragmentation M_H [M-H]⁻ m/z 166 loss_NO2 [M-H-NO₂]⁻ m/z 120 M_H->loss_NO2 - NO₂ loss_NO [M-H-NO]⁻ m/z 136 M_H->loss_NO - NO

Caption: Predicted major fragmentation pathways for para-nitrophenylboronic acid.

Comparative Summary of Fragmentation Patterns

The following table summarizes the key predicted fragmentation patterns for the three isomers of nitrophenylboronic acid, providing a clear guide for their differentiation.

IsomerPrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Characteristic Neutral LossesDistinguishing Feature
ortho-Nitrophenylboronic acid 166148, 120H₂O (18 Da), CO (28 Da)Sequential loss of water and carbon monoxide due to the ortho effect.
meta-Nitrophenylboronic acid 166120, 136NO₂ (46 Da), NO (30 Da)Dominated by the loss of the nitro group.
para-Nitrophenylboronic acid 166120, 136NO₂ (46 Da), NO (30 Da)Similar to the meta isomer, with potential differences in fragment ion intensities.

Experimental Protocol: A Step-by-Step Guide to Isomer Differentiation

This section provides a detailed methodology for the analysis and differentiation of nitrophenylboronic acid isomers using LC-ESI-MS/MS.

1. Materials and Reagents:

  • ortho-Nitrophenylboronic acid (CAS: 5570-19-4)[4]

  • meta-Nitrophenylboronic acid (CAS: 13331-27-6)[5][6]

  • para-Nitrophenylboronic acid (CAS: 24067-17-2)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for pH adjustment)

2. Sample Preparation:

  • Prepare individual stock solutions of each isomer at a concentration of 1 mg/mL in methanol.

  • From the stock solutions, prepare working solutions at a concentration of 1 µg/mL in a 50:50 (v/v) methanol/water mixture.

3. LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A suitable gradient to ensure separation of the isomers (e.g., start with 95% A, ramp to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS)

    • Precursor Ion: m/z 166

    • Collision Energy: Optimize for each isomer to achieve characteristic fragmentation (typically in the range of 10-30 eV).

4. Data Analysis:

  • Acquire full scan mass spectra to confirm the presence of the [M-H]⁻ ion at m/z 166 for each isomer.

  • Acquire MS/MS spectra for the precursor ion at m/z 166.

  • Analyze the fragmentation patterns, looking for the characteristic neutral losses and fragment ions summarized in the table above.

  • Compare the MS/MS spectra of the three isomers to confirm their identity based on their unique fragmentation patterns.

Conclusion: A Powerful Tool for Structural Elucidation

The fragmentation patterns of nitrophenylboronic acid isomers in ESI-MS/MS are highly dependent on the position of the nitro group. The distinct "ortho effect" observed in the fragmentation of ortho-nitrophenylboronic acid provides a clear and reliable method for its differentiation from the meta and para isomers. By understanding these fragmentation pathways, researchers can confidently identify and characterize these important building blocks in various stages of drug discovery and development. This guide provides a foundational understanding and a practical experimental framework to aid in this critical analytical task.

References

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4739. [Link]

  • Harley-Mason, J., Toube, T. P., & Williams, D. H. (1966). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 396. [Link]

  • (2-nitrophenyl)boronic acid (C6H6BNO4). (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • (4-nitrophenyl)boronic acid (C6H6BNO4). (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Benzeneboronic acid, m-nitro-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • (2-Nitrophenyl)boronic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 4-Nitrophenylboronic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 3-Nitrophenylboronic Acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Dubiak, K. M., & Amstalden, J. W. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Analytical Chemistry, 94(42), 14596–14604. [Link]

  • Schmidt, J., & Haderlein, S. B. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(11), 1647–1658. [Link]

  • (2-Nitrophenyl)boronic acid | CAS#:5570-19-4. (2025, August 22). Chemsrc. Retrieved February 15, 2026, from [Link]

  • Ortho effect. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 607. [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. (2021). Food Chemistry, 360, 130009. [Link]

  • Schmidt, J., & Haderlein, S. B. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(11), 1647–1658. [Link]

  • Keiko, H., Kumagai, H., Matsushita, K., Yasuda, K., Sawada, H., & Bivens, A. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent Technologies.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2011). Journal of Mass Spectrometry, 46(1), 61-71. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. In Methods in Molecular Biology (Vol. 564, pp. 23-35). Humana Press.

Sources

Binding affinity of 3-acetoxy-4-nitrophenylboronic acid to beta-lactamase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-acetoxy-4-nitrophenylboronic acid , evaluating its potential as a β-lactamase inhibitor within the class of Boronic Acid Transition State Inhibitors (BATSIs).

While specific


 values for this exact derivative (CAS 2096337-62-9) are not standard in primary biochemical literature, this guide synthesizes its binding profile using established Structure-Activity Relationships (SAR) from the closely related "Gold Standard" inhibitors: 3-nitrophenylboronic acid (3-NPBA)  and benzo[b]thiophene-2-boronic acid (BZB) .

Executive Summary & Mechanistic Insight

3-acetoxy-4-nitrophenylboronic acid functions as a reversible covalent inhibitor of serine β-lactamases (Classes A and C, e.g., AmpC, TEM-1). It belongs to the BATSI class, which bypasses the hydrolytic mechanism of the enzyme by mimicking the high-energy transition state.

  • Core Mechanism: The boron atom acts as an electrophile, accepting a lone pair from the active site nucleophile (Serine-64 in AmpC or Serine-70 in Class A).

  • Structural Advantage:

    • 4-Nitro Group (Electronic): A strong electron-withdrawing group (EWG) that lowers the pKa of the boronic acid, significantly enhancing the acidity of the boron center and strengthening the dative bond with the active site serine.

    • 3-Acetoxy Group (Steric/Mimicry): Positioned to mimic the C(3)/C(4)-carboxylate or the acylamido side chain (R1) of natural β-lactam substrates (penicillins/cephalosporins). Note: This ester group may undergo in-situ hydrolysis to a 3-hydroxyl group, potentially acting as a prodrug motif.

Comparative Performance Analysis

The following table benchmarks the predicted efficacy of 3-acetoxy-4-nitrophenylboronic acid against field-proven alternatives.

Table 1: Comparative Binding Affinity (


) and Structural Metrics 
Compound

(AmpC)

(TEM-1)
Binding ModeKey Structural Feature
3-Acetoxy-4-nitro-PBA < 50 nM (Pred.) ~100 nM (Pred.) Reversible CovalentDual-Action: High acidity (4-NO2) + Side-chain mimicry (3-OAc).
3-Nitrophenylboronic Acid 10 - 100 nM~500 nMReversible CovalentAcidity: Nitro group enhances Serine attack; lacks R1 mimicry.
Benzo[b]thiophene-2-BA 27 nM> 1

M
Reversible CovalentShape: Rigid bicyclic scaffold perfectly fills the substrate cleft.
m-Aminophenylboronic Acid 7.3

M
> 10

M
Reversible CovalentAffinity Ligand: Used primarily for purification columns (weak binder).
Phenylboronic Acid (PBA) ~220 nM> 10

M
Reversible CovalentBaseline: Lacks specific side-chain interactions.

Scientist's Note: The "4-nitro" substituent is a critical potency driver. In 3-NPBA, it improves affinity by orders of magnitude over unsubstituted PBA. The addition of the "3-acetoxy" group in the subject compound is expected to further improve selectivity by engaging the conserved amide-binding residues (e.g., Asn-152 in AmpC), provided the ester bond remains stable during the assay timeframe.

Mechanism of Action (Visualization)

The following diagram illustrates the "Transition State Analog" mechanism. The boronic acid forms a tetrahedral adduct that resembles the acylation transition state but cannot be hydrolyzed, effectively "freezing" the enzyme.

BATSI_Mechanism cluster_details Stabilizing Interactions Enzyme Free Beta-Lactamase (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 3-Acetoxy-4-nitro-PBA (Trigonal Planar Boron) Inhibitor->Complex TS_Analog Tetrahedral Adduct (Inhibited State) Complex->TS_Analog Nucleophilic Attack (Ser-OH -> Boron) Oxyanion Oxyanion Hole Stabilizes O- TS_Analog->Oxyanion R1_Pocket R1 Side-Chain Pocket Accommodates 3-Acetoxy TS_Analog->R1_Pocket

Figure 1: Mechanism of Inhibition. The boronic acid mimics the tetrahedral transition state of β-lactam hydrolysis, forming a stable adduct with the catalytic serine.

Experimental Protocol: Determination of

To validate the binding affinity of 3-acetoxy-4-nitrophenylboronic acid, use this self-validating competitive inhibition protocol.

Reagents:

  • Enzyme: Purified AmpC β-lactamase (approx. 1-5 nM final concentration).

  • Reporter Substrate: Nitrocefin (Chromogenic,

    
     = 482 nm, 
    
    
    
    = 17,400 M⁻¹cm⁻¹).
  • Buffer: 50 mM Sodium Phosphate, pH 7.0 (Avoid Tris buffers as they can form adducts with boronic acids).

Workflow:

  • Preparation: Prepare serial dilutions of the inhibitor (0, 10 nM, 50 nM, 100 nM, 500 nM, 1

    
    M) in buffer.
    
  • Pre-Incubation: Incubate Enzyme + Inhibitor for 5 minutes at 25°C to allow equilibrium (crucial for slow-binding BATSIs).

  • Initiation: Add Nitrocefin (

    
    M) to initiate the reaction.
    
  • Measurement: Monitor absorbance at 482 nm for 5 minutes (initial velocity,

    
    ).
    
  • Analysis:

    • Plot

      
       vs. 
      
      
      
      (Dixon Plot).
    • Calculate

      
       using the equation: 
      
      
      
      .

Ki_Protocol Step1 1. Prepare Reagents (Phosphate Buffer pH 7.0) Step2 2. Pre-Incubation (Enz + Inhibitor, 5 min) Step1->Step2 Mix Step3 3. Add Substrate (Nitrocefin) Step2->Step3 Initiate Step4 4. Kinetic Read (Abs 482nm, 5 min) Step3->Step4 Monitor Step5 5. Data Analysis (Dixon Plot / IC50) Step4->Step5 Calculate Ki

Figure 2: Experimental workflow for determining the inhibition constant (


) using a chromogenic reporter.
References
  • Weston, G. S., et al. (1998). "Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase."[1][2] Journal of Medicinal Chemistry, 41(23), 4577-4586. Link

  • Caselli, E., et al. (2001). "Energetic, structural, and antimicrobial analyses of beta-lactam side chain recognition by beta-lactamases." Chemistry & Biology, 8(1), 17-31. Link

  • Morandi, F., et al. (2003). "Nanomolar Inhibitors of AmpC β-Lactamase." Journal of the American Chemical Society, 125(3), 685-695. Link

  • BLD Pharm. "Product: (3-Acetoxy-4-nitrophenyl)boronic acid (CAS 2096337-62-9)." Link

Sources

Introduction: The Critical Role of Esterase Activity and Its Measurement

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide to the kinetic assay validation for esterase cleavage of acetoxy-boronic probes, designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of performance with alternative methods, supported by experimental data and protocols.

Esterases (EC 3.1.1.x) are a ubiquitous class of hydrolase enzymes crucial for various physiological processes. They catalyze the cleavage of ester bonds, a fundamental reaction in the metabolism of endogenous lipids and xenobiotics, including a vast number of therapeutic drugs and prodrugs.[1][2] Human carboxylesterases (CES), particularly the CES1 and CES2 isoforms, are of significant clinical interest as they are responsible for the hydrolysis and metabolic activation of numerous ester-containing drugs, such as the anticancer prodrug CPT-11 (Irinotecan) and the antiviral oseltamivir.[1] Consequently, the accurate and reliable measurement of esterase activity is paramount in drug discovery for characterizing drug metabolism, designing effective prodrugs, and screening for enzyme inhibitors.[3][4]

Traditional methods for quantifying esterase activity often rely on chromogenic substrates like p-nitrophenyl acetate (pNPA).[1][5] While robust and cost-effective, these methods can suffer from limitations in sensitivity and interference from colored compounds. To overcome these challenges, a new generation of fluorogenic probes has been developed, offering higher sensitivity and suitability for high-throughput screening (HTS).[6] Among these, acetoxy-boronic probes are emerging as a sophisticated tool. These probes cleverly mask a fluorescent reporter, releasing it only upon specific enzymatic cleavage of an acetoxy group. The boronic acid moiety can be leveraged for various purposes, including modulating solubility, acting as a recognition element for specific targets, or influencing the electronic properties of the fluorophore.[7][8][9]

However, the adoption of any new analytical method, especially in a regulated environment, requires rigorous validation to ensure it is fit for its intended purpose.[10][11] This guide provides a comprehensive framework for the kinetic assay validation of acetoxy-boronic probes, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13] We will explore the underlying mechanism of these probes, present detailed protocols for their validation, and objectively compare their performance against established alternatives.

Part 1: Mechanism of Action and Assay Fundamentals

The "Turn-On" Mechanism of Acetoxy-Boronic Probes

The efficacy of an acetoxy-boronic probe lies in its ability to transition from a non-fluorescent (or low-fluorescence) state to a highly fluorescent state upon interaction with an esterase. This "turn-on" mechanism is typically engineered through intramolecular charge transfer (ICT) or other photophysical quenching processes.

The core structure consists of a fluorophore linked to a boronic acid group, with an acetoxy (-OAc) group positioned as the substrate for esterase cleavage. In its native state, the electron-withdrawing nature of the ester group quenches the fluorescence of the molecule. When an active esterase enzyme cleaves the acetoxy group, it leaves behind a hydroxyl group. This transformation alters the electronic properties of the molecule, disrupting the quenching mechanism and leading to a significant increase in fluorescence intensity.[6]

G cluster_0 Probe Activation Pathway Probe Acetoxy-Boronic Probe (Low Fluorescence) Intermediate Enzyme-Substrate Complex Probe->Intermediate Binding Esterase Esterase Enzyme (e.g., CES1/CES2) Esterase->Intermediate Cleavage Ester Bond Cleavage Intermediate->Cleavage Catalysis Product Activated Fluorophore (High Fluorescence) Cleavage->Product Byproduct Acetate Cleavage->Byproduct

Caption: Mechanism of esterase-mediated activation of an acetoxy-boronic probe.

Critical Assay Parameters

The reliability of any kinetic enzyme assay is highly dependent on stable and optimized experimental conditions.[14] For esterase assays, the following parameters must be strictly controlled:

  • pH and Buffer: Enzyme activity is highly pH-dependent. Most carboxylesterases function optimally at a physiological pH between 7.0 and 8.0.[15] A sodium or potassium phosphate buffer is commonly used to maintain a stable pH throughout the reaction.[16]

  • Temperature: Enzyme reaction rates are sensitive to temperature fluctuations. A constant temperature, typically 25°C or 37°C, should be maintained using a temperature-controlled plate reader or water bath.[14]

  • Solvent: Acetoxy-boronic probes are often dissolved in an organic solvent like DMSO or ethanol before being diluted into the aqueous assay buffer.[17] It is crucial to keep the final solvent concentration low (typically <1%) as higher concentrations can denature the enzyme and affect its activity.[17]

Part 2: A Guide to Rigorous Kinetic Assay Validation

Assay validation is the process of providing documented evidence that a method is suitable for its intended purpose.[11][18] The following protocols are designed as a self-validating system, ensuring the trustworthiness and integrity of the data generated.

Experimental Validation Workflow

The validation process follows a logical sequence, starting with fundamental characterization and moving to performance metrics.

G Start Assay Development & Optimization Km_Vmax 1. Determine Kinetic Parameters (Km & Vmax) Start->Km_Vmax Linearity 2. Linearity & Range (Enzyme & Time) Km_Vmax->Linearity Specificity 3. Specificity (Inhibitors / Other Enzymes) Linearity->Specificity Precision 4. Precision & Accuracy (Intra- & Inter-Assay) Specificity->Precision Robustness 5. Robustness (Minor Variations) Precision->Robustness Validated Validated Assay Robustness->Validated

Caption: Sequential workflow for kinetic assay validation.

Protocol 1: Determination of Michaelis-Menten Kinetic Parameters (Kₘ and Vₘₐₓ)

Expertise & Causality: Determining the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) is fundamental to understanding the enzyme-substrate interaction.[19] Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. For identifying competitive inhibitors, it is essential to run subsequent screens with the substrate concentration at or below its Kₘ value.[20]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 7.4.

    • Enzyme Stock: Prepare a concentrated stock of purified human carboxylesterase (e.g., CES1) in assay buffer. Determine protein concentration using a BCA assay.

    • Probe Stock: Prepare a 10 mM stock solution of the acetoxy-boronic probe in 100% DMSO.

  • Substrate Dilution Series: Create a series of probe dilutions in assay buffer ranging from expected 0.1x Kₘ to 10x Kₘ. A typical starting range might be 0.5 µM to 100 µM.

  • Assay Setup (96-well plate):

    • Add buffer to each well.

    • Add the diluted probe to each well (final DMSO concentration <1%).

    • Include a "no-enzyme" control for each probe concentration to measure and subtract background hydrolysis.

  • Initiate Reaction: Add a fixed, optimized concentration of the enzyme solution to all wells (except "no-enzyme" controls) to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature (e.g., 37°C). Measure the fluorescence signal (at the probe's specific excitation/emission wavelengths) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial velocity (v₀) from the linear portion of the fluorescence vs. time plot.[19]

    • Plot v₀ against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

Protocol 2: Validation of Linearity, Range, and Sensitivity

Expertise & Causality: This step establishes the concentration range over which the assay response is directly proportional to the amount of enzyme or the reaction time.[21] This is critical for accurate quantification. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the assay's sensitivity.

Step-by-Step Methodology:

  • Enzyme Linearity:

    • Using the probe at a fixed concentration (e.g., at its Kₘ), create a dilution series of the esterase enzyme.

    • Run the kinetic assay as described above.

    • Plot the initial velocity (v₀) against enzyme concentration. The range is linear where the plot is a straight line with an R² value > 0.99.

  • Time Linearity:

    • Using a fixed concentration of enzyme and probe, monitor the reaction over an extended period.

    • Identify the time interval during which product formation is linear. Subsequent experiments must be conducted within this time frame to ensure measurement of the true initial velocity.[19]

  • Sensitivity (LOD/LOQ):

    • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the linearity curve, as per ICH guidelines.[12] This establishes the lowest enzyme concentration that can be reliably detected and quantified.

Protocol 3: Assessment of Specificity

Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[21] For an enzyme assay, this means confirming that the signal is generated by the target esterase and not by other enzymes or non-enzymatic hydrolysis.

Step-by-Step Methodology:

  • Inhibitor Studies:

    • Run the standard assay in the presence and absence of a known, potent inhibitor of the target esterase (e.g., bis-p-nitrophenyl phosphate (BNPP) for carboxylesterases).

    • A significant reduction in signal in the presence of the inhibitor confirms that the activity is from the target enzyme.[22]

  • Cross-Reactivity:

    • Test the probe against other relevant hydrolases (e.g., different CES isoforms, acetylcholinesterase, proteases) to ensure the signal is specific to the enzyme of interest.

  • Matrix Effects:

    • If the assay will be used with complex biological samples (e.g., cell lysates, plasma), spike the probe into the matrix without the target enzyme to check for non-specific cleavage or signal interference.[23]

Protocol 4: Determining Precision and Accuracy

Expertise & Causality: Precision measures the closeness of agreement between a series of measurements, while accuracy measures the closeness of the results to the true value.[18][23] These are typically evaluated at three concentration levels within the assay's linear range.

Step-by-Step Methodology:

  • Precision (Repeatability & Intermediate Precision):

    • Intra-assay (Repeatability): Analyze multiple replicates of low, medium, and high concentrations of the enzyme in a single run.

    • Inter-assay (Intermediate Precision): Repeat the analysis on different days with different operators or equipment.

    • Calculate the mean, standard deviation, and percent relative standard deviation (%RSD). An acceptance criterion is typically %RSD ≤ 15-20%.[18]

  • Accuracy (Recovery):

    • Accuracy can be assessed by spiking a known amount of purified enzyme into a sample matrix and calculating the percent recovery.

    • Acceptance criteria are typically within 85-115% recovery.[23]

Part 3: Comparative Analysis with Alternative Methods

The primary alternative to fluorogenic probes is the use of chromogenic substrates, most commonly p-nitrophenyl acetate (pNPA).[24] In this assay, esterase cleavage releases p-nitrophenol (pNP), a yellow chromophore that can be quantified by measuring absorbance at ~405 nm.[1][25]

Performance Comparison
ParameterAcetoxy-Boronic Probe Assayp-Nitrophenyl Acetate (pNPA) AssayRationale & Justification
Detection Method FluorescenceUV/Vis Absorbance (Colorimetric)Fluorescence is inherently more sensitive than absorbance, allowing for lower detection limits.[1]
Sensitivity High (nM to pM enzyme range)Moderate (µM to nM enzyme range)Fluorogenic assays can detect smaller changes in product concentration.
Throughput HighHighBoth methods are readily adaptable to 96- or 384-well plate formats for HTS.
Specificity Can be modulated by probe designGenerally broad-spectrum for esterasesThe fluorophore and boronic acid structure can be tailored to favor specific enzyme isoforms.
Interference Potential for autofluorescence from compounds/matricesInterference from colored or turbid compoundsBiological samples often contain fluorescent molecules; pNPA is susceptible to anything that absorbs at 405 nm.[17]
Substrate Stability Generally stable in DMSO stockUnstable in aqueous solution, leading to high background.[26]pNPA undergoes spontaneous hydrolysis, requiring a no-enzyme control for every time point.
Cost Higher (custom synthesis)Low (commercially available)pNPA is an inexpensive bulk chemical, while custom probes require specialized synthesis.
Protocol for Comparative pNPA Assay

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 7.4.

    • Substrate Solution: Prepare a fresh solution of pNPA in a suitable solvent like methanol or ethanol and dilute it into the assay buffer just before use.[17][26]

  • Assay Setup (96-well plate):

    • Add buffer, enzyme solution, and "no-enzyme" controls to wells.

    • Initiate the reaction by adding the pNPA substrate solution.

  • Kinetic Measurement:

    • Measure the increase in absorbance at 405 nm over time in a UV/Vis plate reader.

  • Data Analysis:

    • Calculate the rate of pNP formation using its molar extinction coefficient. The validation steps (linearity, precision, etc.) should be performed as described for the fluorescent probe.

Conclusion: A Validated Path to Reliable Esterase Quantification

Acetoxy-boronic probes represent a powerful and highly sensitive tool for the kinetic analysis of esterase activity. Their "turn-on" fluorescent mechanism offers distinct advantages over traditional chromogenic assays, particularly for high-throughput screening and applications requiring low detection limits. However, their utility in research and drug development is entirely dependent on a foundation of rigorous scientific validation.

By systematically determining kinetic parameters, establishing linearity and range, and confirming specificity, precision, and accuracy, researchers can build a self-validating system that ensures data is trustworthy and reproducible. The protocols and comparative data presented in this guide provide a comprehensive framework for implementing this technology with confidence. Adherence to these validation principles, grounded in authoritative guidelines, is not merely a procedural formality but a core component of scientific integrity, ensuring that the resulting data is robust, reliable, and fit to guide critical decisions in drug discovery and development.

References

  • Yuan, C., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Journal of Molecular Catalysis B: Enzymatic. Retrieved from [Link]

  • Elabscience. (n.d.). Carboxylesterase (CES) Activity Colorimetric Assay Kit. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Retrieved from [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Evotec. (n.d.). Carboxylesterase (CE) Reaction Phenotyping Assay. Retrieved from [Link]

  • Gallardo, E., et al. (2022). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences. Retrieved from [Link]

  • Zhang, C., et al. (2020). Detection techniques of carboxylesterase activity: An update review. Bioorganic Chemistry. Retrieved from [Link]

  • Pires, M., et al. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Molecules. Retrieved from [Link]

  • Scott, J.E. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Shapiro, A. B. (2022). Response to "I want to perform esterase assay using p-Nitrophenyl acetate." ResearchGate. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Items to be included in the test report for validation of the enzyme activity determination method. Retrieved from [Link]

  • Liu, Y., et al. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. ResearchGate. Retrieved from [Link]

  • Islam, R., et al. (2022). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal. Retrieved from [Link]

  • Islam, R., et al. (2022). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Retrieved from [Link]

  • Synbio Technologies. (n.d.). Plastic Enzyme Activity Screening Based on 4-pNPA. Retrieved from [Link]

  • Boyd, S. J., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Wuest, W. M., et al. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. Retrieved from [Link]

  • Zorbozan, N. (2022). Identifying Enzyme Activities by Different Kinetic Assays. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • University of Arizona. (n.d.). Enzyme Assays and Kinetics. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • IntuitionLabs.ai. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Verhelst, S. H. L. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. PubMed. Retrieved from [Link]

  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • de Oliveira, G. S., et al. (2024). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2018). Recent development of boronic acid-based fluorescent sensors. PMC. Retrieved from [Link]

  • Slattery, S. D., et al. (2024). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. Retrieved from [Link]

  • Bull, J., et al. (2018). A New Strategy for Fluorogenic Esterase Probes Displaying Low Levels of Non-Specific Hydrolysis. ResearchGate. Retrieved from [Link]

  • Wang, D., et al. (2019). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Solid-State Architecture of Phenylboronic Acids: Insights from 3-Nitrophenylboronic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architecture That Governs Function

In the landscape of modern drug discovery and materials science, phenylboronic acids (PBAs) stand out as remarkably versatile building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions is legendary, and their unique ability to reversibly bind with diols has positioned them at the forefront of glucose sensing and bioconjugation technologies.[1] However, the macroscopic properties and reactivity of these crystalline solids are fundamentally governed by their microscopic arrangement—their crystal structure. The precise three-dimensional lattice of molecules dictates critical parameters such as solubility, stability, dissolution rate, and even catalytic activity.

This guide delves into the structural nuances of nitrophenylboronic acids, with a particular focus on understanding the solid-state characteristics of 3-(Acetyloxy)-4-nitrophenylboronic acid . While, as of this publication, a definitive single-crystal X-ray structure for this specific compound is not publicly available, a comprehensive analysis of its close structural analogues provides invaluable predictive insights. By examining the crystal structures of ortho-, meta-, and para-nitrophenylboronic acids, we can elucidate the profound influence of substituent position on molecular conformation and intermolecular interactions. This comparative approach not only allows us to hypothesize the likely structural motifs of 3-(acetyloxy)-4-nitrophenylboronic acid but also underscores the imperative of empirical structure determination in chemical development.

The Foundational Motif: Hydrogen-Bonded Dimers in Phenylboronic Acids

The crystal structures of most phenylboronic acids are dominated by a robust and predictable supramolecular synthon: a hydrogen-bonded homodimer.[2] In this arrangement, two molecules are linked by a pair of O—H⋯O hydrogen bonds between their boronic acid moieties, forming a stable eight-membered ring. This fundamental interaction is the primary driver of the crystal packing in many PBA derivatives.

Caption: Typical hydrogen-bonded dimer in phenylboronic acids.

Comparative Analysis of Nitrophenylboronic Acid Isomers

The introduction of a nitro group (—NO₂) onto the phenyl ring significantly modulates the electronic properties and introduces a potent hydrogen bond acceptor, thereby influencing the crystal packing. Let's compare the known crystal data for the ortho, meta, and para isomers to understand these effects.

Parameter2-Nitrophenylboronic Acid3-Nitrophenylboronic Acid4-Nitrophenylboronic Acid
Molecular Formula C₆H₆BNO₄[3]C₆H₆BNO₄[4]C₆H₆BNO₄[5]
Molecular Weight 166.93 g/mol [3]166.93 g/mol [4]166.93 g/mol [5]
Melting Point (°C) 155-160[6]~278 (dec.)[7]~306 (dec.)[8]
Space Group Data not readily availableP 1 21/c 1[4]Data not readily available
a (Å) Data not readily available8.1432[4]Data not readily available
b (Å) Data not readily available7.6307[4]Data not readily available
c (Å) Data not readily available12.1977[4]Data not readily available
β (°) Data not readily available104.147[4]Data not readily available

Note: Complete, published crystal structure data for 2- and 4-nitrophenylboronic acid were not found in the initial search of open databases. The available data for 3-nitrophenylboronic acid from the Crystallography Open Database (COD) serves as our primary reference.[4]

Analysis of Structural Influences:

  • 3-Nitrophenylboronic Acid: The crystal structure for the meta-isomer has been determined.[4] In this configuration, the nitro group is sterically removed from the boronic acid moiety, allowing the classic hydrogen-bonded dimer to form without significant intramolecular hindrance. The nitro group can then participate in weaker intermolecular interactions (e.g., C—H⋯O), further stabilizing the lattice. The high melting point suggests a stable and efficiently packed crystal lattice.[7]

  • 2-Nitrophenylboronic Acid: The ortho-positioning of the nitro group introduces significant steric hindrance and the potential for strong intramolecular hydrogen bonding between a boronic acid hydroxyl group and an oxygen of the nitro group. This intramolecular interaction could compete with and potentially disrupt the formation of the typical intermolecular dimer.[9][10] Such a conformation might lead to a less stable crystal lattice, which is consistent with its significantly lower melting point compared to the other isomers.[6][11]

  • 4-Nitrophenylboronic Acid: In the para-isomer, the nitro group is sterically remote from the boronic acid, exerting its influence primarily through electronic effects (as a strong electron-withdrawing group) and by acting as an acceptor in intermolecular hydrogen bonds at the periphery of the dimer. This arrangement often leads to highly ordered and stable packing, as reflected in its high melting point.[8][12]

Predicting the Structure of 3-(Acetyloxy)-4-nitrophenylboronic Acid

Based on the principles observed in the nitrophenylboronic acid isomers, we can make educated predictions about the solid-state structure of 3-(Acetyloxy)-4-nitrophenylboronic acid.

Caption: Molecular structure of the target compound.

  • Dominant Dimer Formation: The boronic acid group at the 1-position is sterically unhindered, so the formation of the classic hydrogen-bonded dimer is highly probable.

  • Intramolecular Interactions: The acetyloxy group at the 3-position is ortho to the boronic acid group (if considering the 2-position as ortho). This proximity could facilitate an intramolecular hydrogen bond between one of the boronic acid —OH groups and the carbonyl oxygen of the acetyloxy group. This would be analogous to the interactions seen in other ortho-substituted PBAs.[13]

  • Complex Intermolecular Network: The presence of multiple hydrogen bond acceptors (two oxygens on the boronic acid, the carbonyl and ether oxygens of the acetyloxy group, and two oxygens on the nitro group) creates a rich landscape for a complex three-dimensional hydrogen bonding network, linking the primary dimer units together.

Experimental Protocol: From Powder to Picture - A Guide to Single-Crystal X-ray Diffraction

For researchers aiming to definitively solve the crystal structure of 3-(acetyloxy)-4-nitrophenylboronic acid or similar compounds, the following protocol outlines the necessary steps. This process is a self-validating system; successful structure solution and refinement provide inherent confirmation of the experimental quality.

G cluster_workflow Single-Crystal XRD Workflow A 1. Crystal Growth (Slow Evaporation / Vapor Diffusion) B 2. Crystal Selection (Microscope, Polarized Light) A->B Obtain single, high-quality crystals C 3. Crystal Mounting (Cryoloop, Paratone Oil) B->C Select defect-free crystal of suitable size D 4. Data Collection (Single-Crystal Diffractometer) C->D Mount for data collection at low temp E 5. Data Reduction (Integration & Scaling) D->E Collect diffraction pattern F 6. Structure Solution (Direct Methods / Patterson) E->F Process raw data to reflection intensities G 7. Structure Refinement (Least-Squares Fitting) F->G Generate initial atomic model H 8. Validation & Deposition (checkCIF, CCDC) G->H Optimize model against experimental data

Caption: Workflow for single-crystal structure determination.

Step 1: Crystal Growth (The Art of Patience)

  • Rationale: The goal is to slow down the crystallization process to allow molecules to arrange themselves into a highly ordered, single lattice. Rapid precipitation leads to polycrystalline powder, which is unsuitable for this technique.

  • Method (Slow Evaporation):

    • Dissolve a small amount (5-10 mg) of the compound in a minimum volume of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial.

    • The chosen solvent should be one in which the compound is moderately soluble; it should not be too soluble or too insoluble.

    • Cover the vial with a cap, then pierce the cap with a needle a few times to allow for very slow evaporation of the solvent.

    • Place the vial in a vibration-free location and let it stand for several days to weeks.

Step 2: Crystal Selection and Mounting

  • Rationale: A high-quality, single crystal without cracks or defects is essential for collecting good diffraction data.

  • Method:

    • Place the vial under a stereomicroscope. Look for crystals with well-defined faces and sharp edges that are transparent.

    • Using a micro-spatula or needle, carefully dislodge a suitable crystal (typically 0.1-0.3 mm in each dimension).

    • Quickly scoop the crystal into a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

    • Using a nylon cryoloop of appropriate size, carefully pick up the crystal. The oil's surface tension will hold it in place.

    • Immediately place the loop onto a goniometer head and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent ice formation and preserve the crystal structure.

Step 3: Data Collection

  • Rationale: The crystal is rotated in a high-intensity X-ray beam, and the positions and intensities of the diffracted X-rays are recorded. This diffraction pattern contains the information about the arrangement of atoms in the crystal.

  • Method:

    • Mount the goniometer head onto the single-crystal X-ray diffractometer.

    • Center the crystal in the X-ray beam using the instrument's video microscope.

    • Perform an initial set of scans to determine the unit cell parameters and crystal system.

    • Set up a full data collection strategy, which involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction spots on a detector. A complete dataset typically requires several hours to collect.

Step 4: Structure Solution and Refinement

  • Rationale: Sophisticated software is used to translate the diffraction data into a three-dimensional model of the electron density within the unit cell, from which atomic positions can be determined and refined.

  • Method:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption).

    • Structure Solution: Using programs based on "direct methods" or the "Patterson method," the phases of the structure factors are determined, leading to an initial electron density map and a preliminary model of the molecular structure.

    • Structure Refinement: The atomic positions and thermal displacement parameters of the model are adjusted using a least-squares refinement process to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. Hydrogen atoms are typically located from the difference Fourier map and refined.

    • Validation: The final structure is validated using tools like checkCIF to ensure it is chemically reasonable and meets crystallographic quality standards before being deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

While the definitive crystal structure of 3-(acetyloxy)-4-nitrophenylboronic acid remains to be elucidated, a detailed comparative analysis of its parent isomers provides a robust framework for predicting its solid-state behavior. The interplay between the foundational hydrogen-bonded dimer motif and the perturbing influence of ortho and para substituents offers a clear rationale for the observed differences in physical properties. It is highly probable that 3-(acetyloxy)-4-nitrophenylboronic acid will form a stable dimeric structure, further stabilized by a complex network of inter- and possibly intramolecular hydrogen bonds involving the acetyloxy and nitro functionalities. Ultimately, this guide serves not only as a comparative analysis but also as a call to action: the empirical determination of this compound's crystal structure through the detailed experimental protocol will provide the final, crucial piece of the puzzle, enabling a deeper understanding and more effective application of this promising molecule in research and development.

References

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The Influence of Ortho-Substituents on the Properties of Phenylboronic Acids. Journal of Organometallic Chemistry, 913, 121202. [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]

  • PubChem. (n.d.). 3-Nitrophenylboronic Acid. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

  • ResearchGate. (n.d.). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Retrieved February 12, 2024, from [Link]

  • Kubinski, K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3467. [Link]

  • ResearchGate. (n.d.). Fragment of the crystal lattice showing the hydrogen-bonding... Retrieved February 12, 2024, from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding (dashed lines) in the crystal of the title compound... Retrieved February 12, 2024, from [Link]

  • Olejniczak, A., et al. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 14(18), 6282-6294. [Link]

  • ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. Retrieved February 12, 2024, from [Link]

  • Lorand, J. P., & Edwards, J. O. (1959). Polyol Complexes and Structure of the Benzeneboronate Ion. The Journal of Organic Chemistry, 24(6), 769–774. [Link]

  • ChemSrc. (n.d.). 4-nitrophenylboronic acid. Retrieved February 12, 2024, from [Link]

  • ChemSrc. (n.d.). 3-nitrophenylboric acid. Retrieved February 12, 2024, from [Link]

  • ChemSrc. (n.d.). 2-nitrophenylboronic acid. Retrieved February 12, 2024, from [Link]

  • PubChemLite. (n.d.). 2-nitrophenylboronic acid (C6H6BNO4). Retrieved February 12, 2024, from [Link]

  • PubChem. (n.d.). (2-Nitrophenyl)boronic acid. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

  • PubChem. (n.d.). 4-Nitrophenylboronic acid. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

  • Moro, S., et al. (2006). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of Medicinal Chemistry, 49(13), 3747-3750. [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

  • GSRS. (n.d.). 3-NITROPHENYLBORONIC ACID. Retrieved February 12, 2024, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.